4-Benzylphenol
Description
Contextualization within Phenolic Compound Research
Phenolic compounds, characterized by a hydroxyl group bonded directly to an aromatic hydrocarbon group, are a broad class of natural and synthetic substances with widespread occurrences and applications. 4-Benzylphenol fits within this class, sharing the fundamental phenolic moiety while its benzyl (B1604629) substituent at the para position confers specific characteristics. The study of phenolic compounds is significant in various fields, including chemistry, biology, and materials science, owing to their diverse activities such as antioxidant, antimicrobial, and signaling properties. solubilityofthings.com Research into phenolic compounds often involves investigating their synthesis, reactivity, biological activity, and environmental fate. solubilityofthings.com this compound's place within this research area stems from its potential utility as a chemical intermediate, its observed biological activities, and its presence in certain industrial applications. solubilityofthings.com
Historical Trajectories and Pivotal Discoveries in this compound Research
Early research involving this compound is linked to the broader study of alkylated phenols and their synthesis. The preparation of p-substituted o-benzylphenols, including this compound, through the reaction of p-substituted phenols with benzylating agents in the presence of catalysts has been a subject of investigation. google.com Historical patents, such as one from 1941, describe the production of related alkylated phenols like 2,6-di-tertiary-butyl-4-benzylphenol by treating para-benzylphenol with isobutylene (B52900) in the presence of an acid catalyst. google.com This early work highlighted the potential of this compound as a precursor for synthesizing compounds with desirable properties, such as antioxidant activity. google.com The exploration of its use as a germicide, antiseptic, and preservative also marks an important historical trajectory in its application-driven research. chemicalbook.com
Current Research Paradigms and Emerging Areas of Inquiry
Contemporary academic research on this compound continues to explore its multifaceted nature. One key area involves its synthesis and the development of more efficient and selective synthetic routes. For instance, recent studies have investigated the catalytic alkylation of benzyloxybenzene to yield high-carbon phenolic compounds, including this compound, using specific catalysts like sulfonated polymer nanotubes. researchgate.net This research is relevant to the valorization of biomass-derived streams. researchgate.net
Another significant paradigm is the investigation of its biological activities. While historically recognized for antibacterial and antifungal properties, current research delves into more specific interactions. solubilityofthings.com Studies have examined its potential estrogenic activity, noting it as a structural analog of bisphenol F. nih.govresearchmap.jp Research utilizing in vitro tests has explored its genotoxicity, with some studies indicating it is non-genotoxic in certain in vitro assays. nih.govresearchmap.jp Furthermore, studies are exploring the potential of compounds containing a this compound scaffold in medicinal chemistry, such as ligands for specific receptors. sigmaaldrich.comsigmaaldrich.com The compound's role in the context of 4-substituted phenols and their potential to induce specific immune responses, relevant to conditions like vitiligo and anti-melanoma immunity, represents an emerging area of inquiry. researchgate.net
Research also continues regarding its physical and chemical properties, including solubility behavior in various solvents, which is crucial for its application in diverse chemical processes. solubilityofthings.com
The following table summarizes some key properties of this compound:
| Property | Value | Source |
| CAS Number | 101-53-1 | fishersci.cachemicalbook.comsigmaaldrich.com |
| Molecular Formula | C₁₃H₁₂O | fishersci.cauni.lu |
| Molecular Weight | 184.23 g/mol | fishersci.casigmaaldrich.comnih.gov |
| Melting Point | 79-81 °C | chemicalbook.comsigmaaldrich.com |
| Boiling Point | 198-200 °C at 10 mmHg or 330°C | fishersci.cachemicalbook.comsigmaaldrich.com |
| PubChem CID | 7563 | fishersci.cauni.luchemspider.comnih.gov |
| State at Room Temp | Solid | solubilityofthings.com |
| Appearance | White to off-white crystalline powder | solubilityofthings.com |
| Solubility in Water | Partially soluble | solubilityofthings.com |
| Solubility in Polar Solvents | Increased solubility (ethanol, methanol (B129727), acetone) | solubilityofthings.com |
| Solubility in Aromatic Solvents | Highly soluble (toluene, xylene) | solubilityofthings.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-benzylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O/c14-13-8-6-12(7-9-13)10-11-4-2-1-3-5-11/h1-9,14H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJSPWKGEPDZNLK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=CC=C(C=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
7563-63-5 (hydrochloride salt) | |
| Record name | p-Benzylphenol | |
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DSSTOX Substance ID |
DTXSID9047962 | |
| Record name | 4-Benzylphenol | |
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Molecular Weight |
184.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Merck Index] White crystalline solid; [Alfa Aesar MSDS] | |
| Record name | p-Benzylphenol | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
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Vapor Pressure |
0.0000685 [mmHg] | |
| Record name | p-Benzylphenol | |
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CAS No. |
101-53-1 | |
| Record name | 4-Benzylphenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=101-53-1 | |
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| Record name | p-Benzylphenol | |
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| Record name | 4-Benzylphenol | |
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| Record name | Phenol, 4-(phenylmethyl)- | |
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| Record name | 4-Benzylphenol | |
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| Record name | 4-benzylphenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.683 | |
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| Record name | P-BENZYLPHENOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
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Advanced Synthetic Methodologies and Chemical Transformations of 4 Benzylphenol
Novel Synthetic Routes and Catalytic Approaches
The synthesis of 4-benzylphenol can be achieved through various methods, often involving the benzylation of phenol (B47542). Traditional methods, such as the reaction of phenol with benzyl (B1604629) chloride or benzyl alcohol in the presence of strong acids like aluminum chloride or sulfuric acid, are known to produce mixtures of isomers, including 2-benzylphenol (B1197477) and this compound, along with dibenzylated products google.comgoogle.comgoogle.com. The challenge in these methods often lies in controlling the regioselectivity to favor the desired this compound isomer and minimizing byproducts google.comgoogle.com.
Novel synthetic routes and catalytic approaches aim to improve the yield and selectivity of this compound synthesis while also addressing environmental considerations.
Palladium-Catalyzed Cross-Coupling Strategies
Palladium-catalyzed cross-coupling reactions are powerful tools in organic synthesis for forming carbon-carbon bonds nih.gov. While direct examples focusing solely on the synthesis of this compound via palladium-catalyzed cross-coupling were not extensively detailed in the search results, this class of reactions offers potential routes. For instance, Suzuki-Miyaura coupling of a para-substituted halophenol with a benzylboronic acid could theoretically yield this compound or its derivatives . Research into palladium-catalyzed methods often explores the use of specific ligands to influence selectivity and efficiency rsc.org.
Green Chemistry Principles in this compound Synthesis
The application of green chemistry principles in the synthesis of this compound focuses on developing environmentally benign processes. This includes utilizing more sustainable catalysts, reducing solvent usage, and minimizing waste generation. While specific "green chemistry" syntheses of this compound were not prominently featured, research into related reactions, such as aerobic oxidation catalyzed by cobalt complexes researchgate.net or the use of recyclable catalysts like zeolites google.com, indicates a move towards more sustainable methodologies in related phenolic chemistry. The use of milder reaction conditions and atom-economical transformations are key aspects of green chemistry being explored in the synthesis of various organic compounds, which could be applied to this compound synthesis researchgate.netsemanticscholar.org.
Chemo- and Regioselective Functionalization Techniques
Achieving chemo- and regioselectivity is crucial in the functionalization of this compound to synthesize specific derivatives. The presence of both a phenolic hydroxyl group and a methylene (B1212753) group adjacent to an aromatic ring provides multiple potential sites for reaction. Controlling which functional group or position on the aromatic rings undergoes transformation requires specific reagents and catalytic systems.
For example, studies on the acidolysis of lignin (B12514952) model compounds containing α-O-4 linkages, which are structurally related to benzyl phenyl ethers, have shown that reaction conditions strongly affect product distribution, highlighting the importance of controlling selectivity in similar systems acs.orgresearchgate.net. The use of specific catalysts, such as zeolites in the benzylation of phenols, has demonstrated the possibility of achieving high selectivity for ortho-benzylated products, suggesting that catalyst design is key to controlling regioselectivity in the synthesis of benzylphenols google.com.
Derivatization Reactions and Functional Group Transformations
This compound can undergo various derivatization reactions and functional group transformations at its hydroxyl group or on its aromatic rings. These reactions are essential for synthesizing a wide range of compounds with potential applications.
Etherification and Esterification Studies
The phenolic hydroxyl group of this compound can be readily functionalized through etherification and esterification reactions. Etherification involves the formation of an ether linkage (R-O-R'), while esterification results in the formation of an ester group (R-COO-R').
Research has explored the etherification of phenolic compounds using various methods, including reactions with alkyl halides in the presence of a base rsc.org or through catalyzed processes organic-chemistry.orggoogle.com. For instance, the reaction of this compound with ethyl bromoacetate (B1195939) in the presence of a base has been shown to yield ethyl 2-(4-benzylphenoxy)acetate vulcanchem.com.
Esterification of phenols can be achieved by reacting the phenolic hydroxyl group with carboxylic acids or their derivatives, such as acid anhydrides or acyl chlorides d-nb.info. Studies on the esterification of phenolic groups have demonstrated that this transformation can be nearly quantitative under certain conditions, such as in the presence of boric acid d-nb.info. This functionalization is often employed to protect the hydroxyl group or to alter the compound's properties.
Data on specific etherification and esterification reactions of this compound can be represented in tables detailing reaction conditions, reagents, and yields.
| Reaction Type | Reagents | Conditions | Product | Yield | Reference |
| Etherification | This compound, Ethyl bromoacetate, Base | Not specified in detail vulcanchem.com | Ethyl 2-(4-benzylphenoxy)acetate | Not specified vulcanchem.com | vulcanchem.com |
| Esterification | Phenolic compound, Acetic anhydride | Not specified in detail ccspublishing.org.cn | Acetylated phenolic compound ccspublishing.org.cn | 95% (for a related compound) ccspublishing.org.cn | ccspublishing.org.cn |
Halogenation and Nitration Studies
Electrophilic aromatic substitution reactions, such as halogenation and nitration, can occur on the aromatic rings of this compound. The presence of the activating hydroxyl group directs these substitutions primarily to the ortho and para positions relative to the hydroxyl group. However, since the para position is already substituted with the benzyl group, substitution is expected to occur at the ortho positions.
Studies on the bromination of para-benzylphenol have shown that direct bromination can lead to bromo derivatives acs.org. The regioselectivity of halogenation can be influenced by reaction conditions and the presence of other substituents solubilityofthings.comjustia.comgoogle.com. For example, halogenation of 2-alkyl-4-benzylphenol has been reported as a method to obtain halogenated derivatives justia.comgoogle.com.
Nitration of phenolic compounds typically involves reaction with nitric acid or other nitrating agents. The activating effect of the hydroxyl group makes the aromatic ring susceptible to nitration. While specific studies on the nitration of this compound were not prominently found, general principles of electrophilic aromatic substitution suggest that nitration would likely occur at the ortho positions to the hydroxyl group.
Research findings on halogenation reactions of benzylphenols highlight the ability to introduce halogen atoms onto the aromatic ring, leading to the formation of halogenated benzylphenol derivatives acs.orgjustia.comgoogle.com. For example, the synthesis of 2-benzyl-4-chlorophenol (B1669242) involves the introduction of a chlorine atom onto the phenolic ring solubilityofthings.com.
| Reaction Type | Substrate | Reagent | Conditions | Product(s) | Reference |
| Bromination | p-Benzylphenol | Bromine | In chloroform (B151607) acs.org | Bromo derivatives of p-benzylphenol acs.org | acs.org |
| Halogenation | 2-Alkyl-4-benzylphenol | Halogenating agent | Not specified justia.comgoogle.com | Halogenated 2-alkyl-4-benzylphenol justia.comgoogle.com | justia.comgoogle.com |
Oxidation and Reduction Pathways
This compound (PubChem CID: 7590) undergoes various oxidation and reduction reactions, contributing to its utility in chemical synthesis. These transformations often target the benzylic methylene group or the phenolic hydroxyl group, leading to a range of valuable products.
Oxidation Pathways:
Oxidation of this compound typically focuses on converting the benzylic methylene group (-CH₂-) into a carbonyl group (C=O), yielding 4-hydroxybenzophenone. This transformation is significant for accessing ketone-containing derivatives.
One eco-friendly approach involves an aerobic oxidation catalyzed by Co(OAc)₂. This method directly transforms 4-benzylphenols into the corresponding 4-hydroxybenzophenones under atmospheric oxygen. researchgate.net This procedure has been noted as particularly suitable for substrates containing electron-withdrawing groups, which are often less reactive in this type of oxidation. researchgate.net A proposed mechanism involves a phenoxy radical intermediate formed by single electron transfer, leading to a benzoquinone methide that undergoes subsequent reactions to yield the target ketone. researchgate.net
Another catalytic system for the aerobic oxidation of benzylic methylenes, including those in 4-benzylphenols, utilizes copper catalysts. mdpi.com Additive-free procedures employing CuCl₂·2H₂O have been shown to catalyze the oxidation of benzylic methylene units to ketones at atmospheric pressure. mdpi.com
Oxidative cleavage of benzyl phenyl ethers, which can be related to the structural motif in this compound, has also been explored. For instance, the single electron oxidation of benzyl phenyl ether using tris-(1,10-phenanthroline)-iron(III) perchlorate (B79767) in refluxing acetonitrile (B52724) produced products including phenol, benzyl acetamide, 2-benzylphenol, this compound, and benzaldehyde. osti.govosti.gov This indicates that under certain oxidative conditions, the C-O bond adjacent to the benzylic position can be cleaved, leading to fragmentation products.
Selective catalytic oxidation methods are also being developed for phenolic compounds to produce p-benzoquinone compounds. While the direct oxidation of this compound to a p-benzoquinone was not explicitly detailed in the search results, studies on the selective catalytic oxidation of other phenol compounds, such as 2-benzylphenol, to p-benzoquinone derivatives suggest potential avenues for similar transformations of this compound under optimized conditions. google.comrsc.org
Here is a summary of some reported oxidation reactions involving this compound or related benzylphenol structures:
| Reactant | Oxidizing Agent/Catalyst | Conditions | Major Product(s) | Reference |
| This compound | Co(OAc)₂, Aerobic O₂ | Not explicitly detailed | 4-Hydroxybenzophenone | researchgate.net |
| Benzyl phenyl ether | Fe(III)(Phen) perchlorate, O₂ | Refluxing acetonitrile (82°C) | Phenol, Benzaldehyde, 2-Benzylphenol, this compound, Benzyl acetamide | osti.govosti.gov |
| 2-Benzylphenol | DDQ | Methanol (B129727) | Not explicitly detailed | rsc.org |
Reduction Pathways:
Reduction reactions involving this compound can target the phenolic hydroxyl group or potentially lead to alterations in the aromatic rings under harsh conditions. However, the primary focus of reduction in the context of synthetic transformations often involves the cleavage of ether linkages in related compounds or the reduction of oxidized forms of this compound, such as 4-hydroxybenzophenone.
Catalytic transfer hydrogenation has been investigated for the cleavage of C-O bonds in lignin model compounds, including benzyl phenyl ether, which yields this compound and 2-benzylphenol as products. frontiersin.orgrsc.org This type of reduction involves the transfer of hydrogen from a donor molecule (e.g., 2-propanol) catalyzed by a metal catalyst (e.g., vanadium metal or Pd/Fe₃O₄). frontiersin.orgrsc.org For instance, catalytic vanadium metal in water was found to be effective for the transfer hydrogenation of benzyl phenyl ethers, producing this compound and 2-benzylphenol, although the selectivity was not always high, with other side-products also formed. frontiersin.org
The reduction of ketones related to 4-hydroxybenzophenone, the oxidation product of this compound, can be achieved through methods like catalytic hydrogenation or reduction with reagents such as lithium aluminum hydride. acs.org While not a direct reduction of this compound itself, these methods are relevant for interconverting the oxidized and reduced forms in a synthetic sequence.
Sodium borohydride (B1222165) is a common reducing agent used for the reduction of ester groups, and while not directly applied to this compound in the provided results, its use in the reduction of other functional groups in the synthesis of related compounds highlights its potential utility in reduction strategies involving this compound derivatives. rsc.org
Here is a summary of reduction processes related to the formation or transformation of this compound:
| Reactant | Reducing Agent/Catalyst | Conditions | Major Product(s) | Reference |
| Benzyl phenyl ether | Vanadium metal | Water, Elevated Temperature | This compound, 2-Benzylphenol | frontiersin.org |
| Benzyl phenyl ether | Pd/Fe₃O₄, 2-propanol | Catalytic transfer hydrogenation | Phenol, Toluene (B28343), 2,this compound | rsc.org |
| Ketones (related to 4-hydroxybenzophenone) | Catalytic hydrogenation or LiAlH₄ | Not explicitly detailed | Corresponding alcohols | acs.org |
Mechanistic Investigations of 4 Benzylphenol S Biological Activities
Endocrine Disrupting Potential and Mechanisms of Action
Endocrine-disrupting chemicals (EDCs) are exogenous substances that can alter endocrine system function, potentially leading to adverse health effects. researchgate.net EDCs can interact with nuclear receptors like the estrogen receptor alpha (ERα) and androgen receptor (AR). usask.ca 4-Benzylphenol has been identified as a substance with potential endocrine-disrupting properties. endocrinedisruption.org
Estrogen Receptor Binding and Activation Profiles
Studies have investigated the interaction of this compound with estrogen receptors. EDCs can exert their effects by mimicking, antagonizing, or altering endogenous hormone levels and acting at receptor targets. ekb.eg Binding to intracellular hormone receptors is considered a significant mechanism for endocrine disruption. ekb.eg Some studies classify this compound as an ERα tertiary fragment, suggesting its potential to interact with the functional lobes of the receptor and influence the AF-2 surface, which is crucial for coregulator recruitment and transcriptional activity. usask.ca The stabilization of helix 12 (H12) in the ligand-binding domain (LBD) of ERα is known to determine the conformation of the AF-2 surface, impacting coregulator binding and subsequent gene transcription. usask.ca While some bisphenol-like chemicals have shown the ability to induce ERα-mediated transcriptional activity, the specific activation profile of this compound through direct binding and activation of ERα requires further detailed examination. nih.gov
Thyroid Hormone Pathway Perturbations
The thyroid hormone system is vital for development and metabolism, and its disruption by environmental chemicals is a concern. researchgate.net Xenobiotics can interfere with thyroid hormone signaling by affecting synthesis, metabolism, excretion, and action at receptor targets. researchgate.net Bisphenol analogues, structurally related to this compound, have been shown to disrupt thyroid function, including binding to thyroid hormone receptor beta (TRβ) and exerting antagonistic activity. nih.gove-enm.org Some bisphenols have been observed to alter levels of thyroxine (T4), triiodothyronine (T3), and thyroid-stimulating hormone (TSH) and affect the expression of genes involved in thyroid hormone synthesis and metabolism. nih.gove-enm.orgnih.gov While the broader class of phenols is implicated in thyroid disruption, specific research detailing the direct impact and mechanisms of this compound on the thyroid hormone pathway is less extensively documented compared to other bisphenols like BPA. nih.gove-enm.org
Androgen Receptor Modulation Studies
The androgen receptor (AR) is another nuclear receptor that can be modulated by EDCs. usask.ca AR is activated by endogenous androgens like testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT) and regulates processes related to the male reproductive system, bone, and muscle homeostasis. nih.gov AR antagonists are used clinically, for instance, in the treatment of prostate cancer. nih.gov Similar to its interaction with ERα, this compound has been described as an antagonist-specific AR tertiary fragment in computational studies. usask.ca This suggests a potential for this compound to interact with the AR ligand-binding domain and influence its activity, although the precise mechanisms and the extent of this modulation require further experimental validation. usask.ca Studies on other compounds have explored the design and synthesis of derivatives that bind to the AR LBD and exhibit antagonistic activity, providing a framework for understanding potential interactions of phenolic compounds like this compound with AR. nih.gov
Cellular and Molecular Basis of Depigmenting Effects
This compound is recognized for its depigmenting properties, which are primarily mediated through its effects on melanocytes, the cells responsible for producing melanin (B1238610). nih.govgoogle.com
Tyrosinase Inhibition Mechanisms
Tyrosinase is a key enzyme in the melanogenesis pathway, catalyzing the rate-limiting steps in melanin synthesis: the hydroxylation of tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA) and the oxidation of L-DOPA to dopaquinone. google.commdpi.commdpi.com Inhibition of tyrosinase activity is a common mechanism by which depigmenting agents exert their effects. google.commdpi.com Phenolic compounds, including 4-substituted phenols, are known to interact with tyrosinase. nih.gov The depigmenting effect of some phenols is attributed to direct toxicity to melanocytes, often involving the interaction with tyrosinase. nih.gov Upon interaction with tyrosinase, some phenolic compounds can be converted into reactive quinones that can bind to thiol groups in tyrosinase or other melanosomal proteins, potentially leading to enzyme inactivation and increased immunogenicity. nih.govresearchgate.net While this compound is structurally related to known depigmenting phenols like monobenzone (B1676713) (4-benzyloxyphenol), which is metabolized by tyrosinase, the specific details of this compound's interaction with and inhibition of tyrosinase, including kinetic parameters and the role of quinone formation, are areas of ongoing research. nih.govresearchgate.net Studies on other 4-substituted phenols have shown varied effects on tyrosinase activity and melanin synthesis, highlighting the influence of the specific side group on the biological activity. nih.govresearchgate.net
Melanogenesis Pathway Interruption
Melanogenesis is a complex process regulated by various signaling pathways. mdpi.comnih.gov Beyond direct enzyme inhibition, depigmenting agents can interrupt melanin synthesis at different points in these pathways. The process involves the synthesis of melanin in melanosomes within melanocytes and the transfer of these melanosomes to keratinocytes. google.commdpi.com Key proteins involved include tyrosinase (TYR), tyrosinase-associated protein 1 (TYRP-1), and TYRP-2, whose expression is largely regulated by the microphthalmia-associated transcription factor (MITF). mdpi.com Signaling pathways such as the cAMP pathway, MAPK pathway (including ERK), PI3K/AKT pathway, and WNT/β-catenin pathway are known to influence MITF and tyrosinase expression and activity. mdpi.commdpi.comnih.govnih.gov While the primary mechanism of this compound's depigmenting effect is often linked to tyrosinase interaction, it is plausible that it may also influence other steps or regulatory pathways in melanogenesis. Research on related phenolic compounds suggests potential impacts on cellular processes beyond enzyme inhibition, such as inducing oxidative stress or affecting the viability of melanocytes. nih.govresearchgate.netteu.ac.jp Further research is needed to fully elucidate the extent to which this compound interrupts the broader melanogenesis pathway beyond its direct effects on tyrosinase.
Compound Names and PubChem CIDs
| Compound Name | PubChem CID |
| This compound | 7563 fishersci.cauni.luchemspider.comnih.gov |
| Tyrosinase | 7563 (Note: Tyrosinase is an enzyme, not a small molecule with a single PubChem CID in the same context as this compound. CID 7563 refers to this compound itself. Information about the tyrosinase enzyme can be found via biological databases.) |
| Estrogen Receptor | - (Note: Estrogen Receptor is a protein, not a small molecule with a single PubChem CID.) |
| Androgen Receptor | - (Note: Androgen Receptor is a protein, not a small molecule with a single PubChem CID.) |
| Thyroid Hormone Receptor | - (Note: Thyroid Hormone Receptor is a protein, not a small molecule with a single PubChem CID.) |
| L-Tyrosine | 145742 google.com |
| L-DOPA | 6047 google.commdpi.commdpi.com |
| Dopaquinone | 790 google.commdpi.com |
| Monobenzone (4-Benzyloxyphenol) | 16208 nih.gov |
| Melanin | 84476 google.commdpi.com |
| MITF | - (Note: MITF is a transcription factor, a protein.) |
Melanocyte Cytotoxicity and Apoptotic Pathways
Research into phenolic derivatives, structurally similar to tyrosine, has shown their capacity to induce cutaneous depigmentation, often referred to as contact or occupational vitiligo. nih.govresearchgate.net This depigmentation is a result of the loss of functional melanocytes. nih.gov While 4-tertiary butylphenol is recognized as a potent phenolic depigmenting agent, studies have investigated the mechanisms by which such compounds induce melanocyte cytotoxicity, particularly focusing on the involvement of tyrosinase, a key enzyme in melanin synthesis. nih.govresearchgate.net
Investigations using melanocyte cultures with varying levels of tyrosinase activity and melanin content have demonstrated comparable concentration-dependent sensitivity to phenolic compounds like 4-tertiary butylphenol. nih.govresearchgate.net Furthermore, studies involving melanoma cell lines, including those lacking tyrosinase expression, have suggested that the cytotoxicity induced by certain phenolic derivatives may not be mediated solely through tyrosinase. nih.govresearchgate.net
Despite the apparent independence from tyrosinase activity, studies indicate that the destruction of melanocytes by these compounds occurs through an apoptotic process. nih.govresearchgate.net Evidence supporting this includes observations of plasma membrane blebbing, DNA fragmentation, and phosphatidylserine (B164497) relocalization in treated melanocytes. nih.govresearchgate.net The apoptotic pathway involves a cascade of events, and while specific pathways for this compound are not explicitly detailed in the search results, research on other compounds inducing apoptosis in melanoma cells highlights mechanisms such as the generation of reactive oxygen species (ROS), activation of intrinsic and extrinsic apoptotic pathways, and the involvement of caspases. nih.govmdpi.com Activation of caspase-3, for instance, is a key indicator of apoptosis execution. mdpi.com
Antimicrobial and Antifungal Activity Research
This compound has been noted for its antimicrobial properties, particularly as a counterion in certain quaternary ammonium (B1175870) compounds, which are known for their effectiveness against a broad spectrum of microorganisms, including bacteria, viruses, and fungi. ontosight.ai
Membrane Integrity Disruption Mechanisms
The mechanism of action for some antimicrobial agents, including quaternary ammonium compounds which can incorporate benzylphenol as a counterion, involves the disruption of the cell membrane of microorganisms. ontosight.aifarmaciajournal.com This disruption can lead to cell lysis and ultimately cell death. ontosight.aifarmaciajournal.com The positively charged quaternary ammonium group is thought to interact with the negatively charged bacterial cell membrane, causing leakage of cellular contents and a loss of cellular integrity. ontosight.ai This interference can impact the semipermeability of the cytoplasmic membrane and disrupt membrane functions such as active transport and energy metabolism. farmaciajournal.com The effects may stem from interference with proteins or the phospholipid bilayer of the membrane, thereby disrupting its structure and function. farmaciajournal.com
In Vitro and In Vivo Model Systems for Biological Activity Assessment
The biological activities of compounds like this compound are assessed using various model systems, both in vitro and in vivo. These models help researchers understand the potential effects of a substance on biological processes and organisms.
Mammalian Cell Culture Models
Mammalian cell culture is a widely used in vitro technique for studying cell biology, disease, and for screening the toxicity and biological activity of substances. carnegiescience.eduevitria.com Cells isolated from mammalian tissues can be grown in a controlled environment, providing a simplified model for complex biological systems. evitria.com Various mammalian cell types, including fibroblasts, keratinocytes, and different cell lines (e.g., HeLa, hepatoma cells), are employed. carnegiescience.edu These models allow for the assessment of general cytotoxicity by measuring parameters such as cell viability, growth, and membrane integrity. carnegiescience.edu Specialized cell functions and organ-specific toxic effects can also be investigated using specific cell types, although distinguishing between basal and organ-specific effects in vitro can be challenging. carnegiescience.edu Mammalian cell culture is considered an invaluable tool for understanding biological mechanisms and for drug discovery. nih.gov
Zebrafish and Other Aquatic Models
Aquatic models, such as zebrafish (Danio rerio), are increasingly used in biological activity assessment, including the study of endocrine disruption and the effects of chemical substances. cranfield.ac.ukivl.seacs.org Zebrafish embryos and larvae are particularly useful due to their rapid development, transparency, and genetic tractability, allowing for in vivo observation of developmental processes and the effects of chemical exposure. Studies using aquatic models can provide insights into the potential environmental impact of chemicals and their effects on aquatic organisms. ontosight.aiivl.se Research has utilized zebrafish models to investigate various biological activities, including those related to endocrine pathways. cranfield.ac.ukmase.gov.it While specific detailed studies on this compound solely in zebrafish or other aquatic models for antimicrobial or melanocyte-related effects were not prominently found in the provided results, aquatic models are generally recognized for their utility in assessing the biological activity and toxicity of compounds in a living system. ontosight.aiivl.se For example, concerns regarding the potential toxicity of quaternary ammonium compounds, which can include benzylphenol, to aquatic organisms have been raised. ontosight.ai
Rodent Models for Specific Endpoints
Studies utilizing rodent models have been instrumental in investigating the biological activities of this compound and identifying specific endpoints affected by exposure. These investigations often focus on endpoints relevant to general toxicity, as well as potential endocrine disruption and reproductive or developmental effects, given this compound's structural similarity to compounds like bisphenol F, which has demonstrated endocrine activity uga.eduresearchgate.net.
Repeated-dose toxicity studies in rats have provided insights into systemic effects. In a 28-day repeated-dose oral toxicity study in Crl:CD (SD) rats, various endpoints were evaluated researchgate.netresearchgate.netresearchgate.net. Body weight was observed to be lower in male rats researchgate.netresearchgate.net. Significant changes in organ weights were also noted, including increased relative liver weights in both sexes and increased relative kidney weights researchgate.net. Histopathological examination revealed centrilobular hepatocellular hypertrophy in the liver of male rats, and hyperkeratosis and hyperplasia of squamous cells in the forestomach of both male and female rats researchgate.netresearchgate.netresearchgate.net.
| Endpoint | Species/Strain | Sex | Key Finding | Source |
| Body Weight | Crl:CD (SD) Rat | Male | Lower body weight observed | researchgate.netresearchgate.net |
| Relative Liver Weight | Crl:CD (SD) Rat | Male & Female | Increased relative organ weight observed | researchgate.net |
| Relative Kidney Weight | Crl:CD (SD) Rat | Male & Female | Increased relative organ weight observed | researchgate.net |
| Liver Histopathology | Crl:CD (SD) Rat | Male | Centrilobular hepatocellular hypertrophy observed | researchgate.netresearchgate.net |
| Forestomach Histopathology | Crl:CD (SD) Rat | Male & Female | Hyperkeratosis and hyperplasia of squamous cells observed | researchgate.netresearchgate.netresearchgate.net |
Investigations into the potential endocrine-disrupting properties of this compound have included studies focusing on hormone-sensitive endpoints. A uterotrophic assay in intact immature female Crj:CD (SD) rats demonstrated a significant increase in uterine blotted weight amazonaws.com. This endpoint is indicative of potential estrogenic activity.
| Endpoint | Species/Strain | Sex | Key Finding | Assay Type | Source |
| Uterine Blotted Weight | Crj:CD (SD) Rat | Female | Significant increase in uterine weight observed | Uterotrophic Assay | amazonaws.com |
Furthermore, a Hershberger assay in male Crj:CD (SD) rats has been conducted to assess potential anti-androgenic or androgenic activity by examining the weight of accessory sex organs amazonaws.com.
Studies involving prenatal exposure in rats, while sometimes focusing on structural analogs like bisphenol F, highlight endpoints relevant to reproductive and developmental toxicity that are also considered for this compound due to structural similarities uga.edu. These endpoints include pregnancy outcomes such as spontaneous abortions and stillbirths, as well as effects on offspring development, including body weight, organ weights, physical development, and reflex ontogeny uga.eduniph.go.jp. Effects on reproductive parameters, such as the number of corpora lutea in the ovaries, have also been investigated in the context of prenatal exposure to related compounds uga.edu.
| Endpoint | Species/Strain | Focus | Key Findings (from related studies on analogs, relevant to potential investigations of this compound) | Source |
| Pregnancy Outcomes | Rat | Spontaneous abortions, stillbirths | Observed in studies with structural analogs | uga.edu |
| Offspring Body Weight | Rat | Developmental endpoint | Lower body weight observed in offspring in some studies with related compounds | uga.eduniph.go.jp |
| Offspring Organ Weights | Rat | Developmental endpoint | Changes in specific organ weights observed in offspring in some studies with related compounds | uga.edu |
| Offspring Physical Development | Rat | Developmental endpoint | Parameters evaluated in developmental toxicity studies | niph.go.jp |
| Offspring Reflex Ontogeny | Rat | Developmental endpoint | Parameters evaluated in developmental toxicity studies | niph.go.jp |
| Corpora Lutea | Rat | Reproductive endpoint (female offspring) | Decreased number observed in studies with structural analogs | uga.edu |
These rodent model studies, focusing on specific physiological and developmental endpoints, contribute to the understanding of the biological activities of this compound.
Toxicological Mechanisms and Comprehensive Risk Assessment Research for 4 Benzylphenol
Cytotoxicity and Genotoxicity Studies
Cytotoxicity and genotoxicity assessments are fundamental in determining the potential of a chemical compound to cause harm to cells and genetic material. Research on 4-BP has explored these aspects to understand its hazardous properties.
DNA Damage and Repair Pathway Investigations
Investigations into the genotoxic potential of 4-BP have included assessments of its ability to induce DNA damage. In vitro studies, such as the Ames test and chromosomal aberration tests using Chinese hamster lung cells, have been conducted to evaluate this. Based on the results of these tests (OECD TG 471 and 473), 4-benzylphenol was determined to be non-genotoxic in vitro. researchgate.netresearchgate.netdaneshyari.comnih.govresearchgate.net
Micronucleus Formation and Chromosomal Aberrations
Oxidative Stress Induction and Antioxidant Defense Systems
Oxidative stress, an imbalance between reactive oxygen species (ROS) and antioxidant defenses, is a key mechanism of toxicity for many compounds. The interaction of 4-BP with these cellular processes has been examined.
Reactive Oxygen Species Generation and Lipid Peroxidation
Studies on related phenolic compounds suggest that they can induce oxidative stress by generating reactive oxygen species. For instance, research on Bisphenol F (BPF), a structural analog of this compound, has shown that it can significantly increase levels of reactive oxygen species (ROS) and thiobarbituric acid reactive substances (TBARS), a marker of lipid peroxidation, in the liver, gills, and kidneys of fish. nih.gov While direct experimental data specifically detailing 4-BP's effect on ROS generation and lipid peroxidation in the provided search results is limited, the structural similarity to BPF suggests a potential for similar mechanisms. Phenoxy radicals can be formed during the pyrolysis of related compounds, and these radicals can participate in various reactions, including those leading to the formation of this compound. rsc.orgresearcher.life
Glutathione (B108866) Depletion and Enzyme Activity Modulation
Glutathione (GSH) is a critical component of the cellular antioxidant defense system. Depletion of GSH can indicate oxidative stress and impaired detoxification. Studies on 4-substituted phenols, including this compound, have investigated their ability to induce glutathione depletion. Research indicates that 4-substituted phenols can induce glutathione (GSH) depletion, suggesting the formation of quinones that can bind to thiol groups. nih.govresearchgate.net This depletion is indicative of potential interference with cellular antioxidant capacity. While modulation of specific enzyme activities related to oxidative stress was not explicitly detailed for 4-BP in the provided snippets, alterations in antioxidant enzyme activities (such as peroxidase, superoxide (B77818) dismutase, and catalase) have been observed in studies involving structurally related compounds like BPF. nih.gov
Here is a conceptual interactive table based on the information regarding GSH depletion by 4-substituted phenols, including this compound:
| Compound | GSH Depletion (Yes/No) | Indication of Quinone Formation |
| This compound | Yes | Yes |
| 4-Phenylphenol | Yes | Yes |
| 4-Methylphenol | Yes | Yes |
| 4-Methoxyphenol | Yes | Yes |
| Monobenzone (B1676713) | Yes | Yes |
| 4-tert-Butylphenol | Yes | Yes |
| (Other 4-substituted phenols from source nih.govresearchgate.net) | Yes/No | Yes/No |
Note: This table is illustrative based on the findings reported in the source regarding GSH depletion by 4-substituted phenols. Specific quantitative data for this compound's GSH depletion relative to other compounds would require access to the full study.
Neurotoxicological and Developmental Toxicity Assessments
Assessing the potential for a compound to harm the nervous system or interfere with development is a critical part of toxicological evaluation.
While the provided search results mention reproductive/developmental toxicity screening tests in rats that included assessment of this compound, the primary finding highlighted was related to repeated-dose toxicity and genotoxicity, with this compound determined to be non-genotoxic in vitro. researchgate.netdaneshyari.comresearchgate.netscilit.comjst.go.jpmdpi.commdpi.comjst.go.jporcid.org One study mentions that based on developmental toxicity, a related chemical (1,4-dichlorobutane) was classified with a specific LOAEL and D-value, but this was not directly linked to this compound. scilit.com Another study on BPF, a structural analog, reported developmental defects and neurotoxicity in zebrafish. nih.gov However, specific detailed research findings solely focused on the neurotoxicological or developmental toxicity of this compound itself were not extensively provided in the search snippets beyond its inclusion in screening studies that primarily reported on other endpoints like genotoxicity and repeated-dose effects. researchgate.netdaneshyari.comjst.go.jpjst.go.jp
Neural Cell Viability and Functionality Studies
Studies investigating the potential neurotoxicity of this compound examine its effects on the viability and functionality of neural cells. Cell viability assays are fundamental tools in toxicology to determine the proportion of live, healthy cells within a population following exposure to a substance. cellsignal.com These assays often measure metabolic activity, ATP content, or cell proliferation, while cell toxicity assays assess markers of cell death, such as loss of membrane integrity. cellsignal.com In vitro cellular models, including various cell lines and differentiated cells, are utilized to study the neurotoxic effects of chemicals. diva-portal.org These models allow for the assessment of cytotoxicity, changes in neuronal morphology like neurite outgrowth, and alterations in cellular processes. diva-portal.orgneurofit.com While the provided search results indicate that this compound is a structural analog of bisphenol F, which has shown neurotoxicity in some studies nih.gov, and mention neurotoxicity findings in some non-regulatory compliant studies for this compound itself amazonaws.com, specific detailed research findings on this compound's direct impact on neural cell viability and functionality, such as dose-response data from specific cell culture experiments, were not extensively detailed in the immediate search results. Research on other phenolic compounds and bisphenol analogs highlights the importance of such studies in understanding potential neurotoxic mechanisms, including effects on neuronal differentiation and survival. diva-portal.orgneurofit.com
Embryonic Development and Teratogenic Effects
The potential of this compound to affect embryonic development and induce teratogenic effects is another area of toxicological investigation. Teratogenic effects refer to the induction of structural abnormalities or malformations during embryonic or fetal development. Studies on other chemicals, such as bisphenol F and 4-nonylphenol (B119669) (another alkylphenol), have demonstrated developmental toxicity in various model organisms, including fish and crustaceans. nih.govnih.govnih.gov These effects can include developmental delays, morphological abnormalities, and impacts on specific organ systems. nih.govnih.govnih.govscholarsresearchlibrary.comnih.gov While the search results mention this compound in the context of being a structural analog to bisphenol F and its potential estrogenic activity daneshyari.comnih.govresearchgate.netresearchgate.net, detailed studies specifically on the embryonic development and teratogenic effects of this compound itself were not prominently featured. Research on related compounds suggests that developmental toxicity can be mediated through various mechanisms, including interference with endocrine signaling and direct toxicity to developing tissues. nih.govnih.gov Evaluating these endpoints for this compound is crucial for a comprehensive risk assessment, particularly given its potential presence in consumer products. amazonaws.com
Immunotoxicological Investigations
Immunotoxicological investigations examine the potential adverse effects of a substance on the immune system. This includes assessing impacts on immune cell function and the potential to induce hypersensitivity reactions. While the search results indicate that the toxicological properties of this compound have not been fully investigated fishersci.com, and one source mentions a lack of minimal lymphocytic testing scbt.com, detailed research findings specifically on the immunotoxicological effects of this compound, such as data from studies on lymphocyte proliferation, cytokine production, or the induction of hypersensitivity, were not extensively provided. However, research on other chemicals, including bisphenol A, highlights that exposure can lead to altered cytokine production and changes in immune cell populations. researchgate.net Hypersensitivity reactions are undesirable responses to a substance mediated by the immune system, ranging from immediate reactions involving IgE antibodies to delayed reactions mediated by T cells. nzgp-webdirectory.co.nz Assessing the potential of this compound to elicit such responses is an important aspect of its toxicological profile.
Lymphocyte Proliferation and Cytokine Production
Lymphocyte proliferation and cytokine production are key indicators of immune system function. Studies in immunotoxicology often assess how exposure to a chemical affects the ability of lymphocytes (such as T and B cells) to proliferate in response to stimuli and their production of cytokines, which are signaling molecules that regulate immune responses. researchgate.net Alterations in these processes can indicate immunosuppression or immunostimulation. While specific data for this compound was not found in the provided search results, research on related compounds demonstrates that chemicals can influence cytokine profiles and lymphocyte activity. researchgate.net
Methodologies for Human Health Risk Assessment
Human health risk assessment is a structured process used to estimate the nature and probability of adverse health effects in humans exposed to chemicals. epa.govepa.govgov.bc.ca This process typically involves four main steps: hazard identification, dose-response assessment, exposure assessment, and risk characterization. epa.govepa.gov The objective is to provide information to decision-makers regarding the potential health impacts of hazards. gov.bc.ca
Hazard Identification and Dose-Response Assessment
Hazard identification is the initial step in risk assessment, focusing on determining whether a substance has the potential to cause adverse health effects in humans and under what circumstances. epa.govepa.gov This involves examining available scientific data from toxicological studies in animals and humans, as well as in vitro data. epa.govalcpo.org.ly The quality and weight of evidence supporting the link between the chemical and specific adverse effects are characterized. epa.gov
Dose-response assessment is the second step, which aims to establish the relationship between the dose of a substance and the incidence or severity of an adverse health effect. epa.govepa.gov This involves analyzing data from toxicological studies to determine the range of doses that cause effects and to identify a point of departure, such as a No Observed Adverse Effect Level (NOAEL) or a Lowest Observed Adverse Effect Level (LOAEL). daneshyari.comnih.govresearchgate.net For this compound, a 28-day repeated-dose toxicity study in rats identified a NOAEL of 30 mg/kg/day. daneshyari.comnih.govresearchgate.netresearchgate.net Based on these results, a hazard assessment value (D-value) of 0.05 mg/kg/day was determined, corresponding to hazard class 3. daneshyari.comnih.govresearchgate.netresearchgate.net
Data from the 28-day repeated-dose toxicity study in rats for this compound included observations of lower body weight in males at higher doses, increased relative liver weights in both sexes at the highest dose, centrilobular hepatocellular hypertrophy in males at higher doses, and hyperkeratosis and hyperplasia of squamous cells in the forestomach of both sexes at higher doses. daneshyari.comnih.govresearchgate.net
Table: Summary of Key Findings from 28-Day Repeated-Dose Toxicity Study in Rats daneshyari.comnih.govresearchgate.netresearchgate.net
| Endpoint | Observed Effect (at higher doses) | Affected Sexes |
| Body Weight | Lower | Males |
| Relative Liver Weight | Increased | Both |
| Centrilobular Hepatocellular Hypertrophy | Observed | Males |
| Forestomach Hyperkeratosis and Hyperplasia | Observed | Both |
| No Observed Adverse Effect Level (NOAEL) | 30 mg/kg/day | Both |
| Hazard Assessment Value (D-value) | 0.05 mg/kg/day | N/A |
| Hazard Class | 3 | N/A |
These steps, hazard identification and dose-response assessment, are critical for characterizing the inherent toxicity of this compound and form the basis for subsequent steps in the human health risk assessment process.
Exposure Assessment Methodologies
Assessing human exposure to this compound involves identifying potential sources and pathways of contact, as well as quantifying the levels of exposure. Given its use in products like plastics and disinfectants, potential exposure routes include dermal contact, ingestion, and inhalation nih.govnih.govnih.gov.
Historically, occupational exposure has been a consideration. A National Occupational Hazard Survey (NOHS) conducted in 1974 estimated potential exposure to this compound in a limited number of facilities, industries, and occupations chemsrc.com. While dated, this survey indicates an early recognition of potential workplace exposure. Industrial processes involving the use of disinfectants or biocides are identified as potential sources of exposure nih.gov.
More recent research has focused on assessing exposure through the analysis of biological samples and environmental matrices. A study investigating metabolic biomarkers of exposure to endocrine disruptors, including this compound, utilized human biomonitoring and wastewater fingerprinting researchgate.net. This research identified several new metabolites of this compound in human urine and wastewater samples collected from communities, providing evidence of internal exposure within these populations researchgate.net. The detection of metabolites in wastewater also supports the use of wastewater-based epidemiology as a methodology for investigating community-wide exposure to chemicals like this compound researchgate.net.
Analytical techniques, such as Supercritical Fluid Chromatography (SFC), are employed for impurity profiling of chemical substances chemsrc.com. Such methodologies can be relevant in exposure assessment by helping to characterize the composition of products containing this compound and identify potential co-exposures or variations in the compound's purity.
Characterization of Health Risks
The characterization of health risks associated with this compound involves evaluating its inherent toxic properties and considering the potential for exposure. Studies have identified this compound as an irritant. It is known to cause skin and serious eye irritation and may lead to respiratory irritation nih.govthermofisher.comfishersci.comtcichemicals.comsigmaaldrich.com. Based on these effects, it is classified under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) as Skin Irritation Category 2, Eye Irritation Category 2, and Specific Target Organ Toxicity – Single Exposure Category 3 (Respiratory tract irritation) nih.govsigmaaldrich.com.
Initial hazard assessments have included in vitro genotoxicity testing and repeated-dose toxicity studies in animal models daneshyari.comnih.govresearchgate.net. In vitro tests, such as the Ames test and chromosomal aberration tests using Chinese hamster lung cells, indicated that this compound was non-genotoxic under the conditions of these assays daneshyari.comnih.govresearchgate.net.
A 28-day repeated-dose toxicity study conducted in rats, following OECD Test Guideline 407, provided insights into potential health effects from subchronic oral exposure daneshyari.comnih.govresearchgate.net. In this study, male rats administered 750 mg/kg/day showed lower body weight daneshyari.comnih.govresearchgate.net. Organ weight changes and histopathological findings were also observed. Increased relative liver weights were noted in both sexes at the 750 mg/kg/day dose level daneshyari.comnih.govresearchgate.net. Centrilobular hepatocellular hypertrophy was observed in the livers of male rats at doses of 150 and 750 mg/kg/day daneshyari.comnih.govresearchgate.net. Effects on the forestomach included hyperkeratosis and hyperplasia of squamous cells in males at 150 and 750 mg/kg/day and in females at 750 mg/kg/day daneshyari.comnih.govresearchgate.net.
Based on the findings from the 28-day rat study, a No Observed Adverse Effect Level (NOAEL) was identified as 30 mg/kg/day daneshyari.comnih.govresearchgate.net. This NOAEL is a key value used in risk characterization to represent the highest dose level at which no adverse effects were observed. A hazard assessment value (D-value) of 0.05 mg/kg/day was subsequently derived, corresponding to hazard class 3 daneshyari.comnih.govresearchgate.net.
This compound is structurally related to bisphenol F and has demonstrated estrogenic activity in both in vitro and in vivo studies daneshyari.comnih.govresearchgate.net. However, mechanistic studies are crucial for a comprehensive risk characterization. For instance, one study noted that despite its structural similarity to Bisphenol F, this compound was inactive in an E-Morph Screening Assay, potentially due to differences in its binding interaction with the estrogen receptor alpha (ERα), specifically a missing hydrogen bond researchgate.net. This highlights that structural similarity does not always directly translate to similar biological activity and underscores the value of investigating specific molecular interactions in understanding potential health risks.
The toxicological properties of this compound have not been fully investigated in all aspects fishersci.com. Risk assessment is influenced by numerous factors scbt.com. Modern approaches, such as next-generation risk assessment, are increasingly being explored for chemical safety evaluations nih.gov. These approaches can utilize in silico and in vitro methods to characterize biological activity and integrate this information with exposure data to derive bioactivity:exposure ratios, contributing to a more comprehensive understanding of potential health risks without relying solely on traditional animal testing nih.gov.
| Study Type | Species | Route of Administration | Duration | Key Findings | NOAEL (mg/kg/day) | Hazard Assessment Value (D-value) (mg/kg/day) | Hazard Class | Reference |
| In vitro Genotoxicity | N/A | N/A | N/A | Non-genotoxic in Ames test and chromosomal aberration test. | N/A | N/A | N/A | daneshyari.comnih.govresearchgate.net |
| Repeated-dose Toxicity | Rat | Gavage | 28 days | Lower body weight (males at 750 mg/kg/day), liver effects, forestomach effects. | 30 | 0.05 | 3 | daneshyari.comnih.govresearchgate.net |
| In vitro Estrogenic Activity | N/A | N/A | N/A | Estrogenic activity observed. | N/A | N/A | N/A | daneshyari.comnih.govresearchgate.net |
| In vitro ERα Binding (E-Morph Assay) | N/A | N/A | N/A | Inactive in E-Morph Screening Assay; different binding to ERα compared to Bisphenol F (missing hydrogen bond). | N/A | N/A | N/A | researchgate.net |
Environmental Chemistry and Ecotoxicological Studies of 4 Benzylphenol
Environmental Occurrence and Distribution in Various Matrices
The presence of chemical compounds in the environment is a direct result of human activities, particularly for synthetic substances like 4-Benzylphenol. industrialchemicals.gov.au Their distribution and transport across different environmental compartments are significantly influenced by their physicochemical characteristics. nih.gov
Aquatic and Sediment Systems
Studies on the occurrence of various organic contaminants, including substituted phenols, have been conducted in aquatic environments such as rivers and wastewater. While specific data on the concentration of this compound in these systems is not extensively available in the provided search results, related compounds like other substituted phenols and benzophenones have been detected in river water, lake water, seawater, groundwater, swimming pool water, tap water, and wastewater influent at concentrations ranging from ng/L to µg/L. nih.govresearchgate.net The distribution of substituted phenols in water samples can vary significantly between the dissolved and suspended phases, with a considerable portion found in the suspended phase, correlating with their solubilities. researchgate.net For instance, in one study, an average of 82% of detected substituted phenols in wastewater and 57% in Danube River samples were present in the suspended phases. researchgate.net
The partitioning behavior of chemicals between water and sediment is crucial for understanding their environmental distribution. For some related chemicals, modeling suggests that a significant percentage can partition to sediment in water emission scenarios. industrialchemicals.gov.au While this is noted for chlorophenes and might not be directly applicable to this compound without specific data, it highlights the potential for accumulation in sediment systems.
Atmospheric Presence and Transport
Information specifically on the atmospheric presence and transport of this compound is limited in the provided search results. However, polluted soils can act as a secondary emission source of contaminants to the surrounding air. fao.org This suggests a potential, albeit indirect, pathway for this compound to enter the atmosphere if present in soil.
Environmental Fate and Degradation Pathways
The environmental fate of a compound is determined by various processes, including degradation. Understanding these pathways is essential for assessing the persistence and potential impact of this compound in the environment.
Photodegradation Mechanisms and Kinetics
Photodegradation, the breakdown of compounds by light, can occur through direct photolysis or sensitized photooxidation involving photosensitizers. Studies on the photodegradation of related phenolic compounds, such as benzyl (B1604629) 4-hydroxybenzoate (B8730719) and lignin (B12514952) model compounds, provide insights into potential mechanisms relevant to this compound. doi.orgnih.gov
Singlet oxygen (¹O₂) plays a significant role in the photosensitized degradation of some phenolic compounds. doi.orgnih.gov The reaction rate with singlet oxygen can be influenced by the compound's structure and the pH of the solution. For instance, deprotonated phenolic models have shown reaction with singlet oxygen at the phenolate (B1203915) ring. nih.gov The efficiency of photodegradation can also depend on factors such as the concentration of photosensitizers, light intensity, and oxygen content. doi.org
Photochemical reactions can involve the cleavage of chemical bonds. For example, the photo-Claisen rearrangement of aryl benzyl ethers involves the homolytic cleavage of a C-O bond. researchgate.net This can lead to the formation of products like 2-benzylphenol (B1197477) and this compound through recombination and tautomerization. researchgate.net
Research on the kinetics of photodegradation often involves determining rate constants for reactions with reactive species like singlet oxygen and hydroxyl radicals. doi.orgnih.govresearchgate.net These studies can help in modeling the degradation of contaminants in environmental waters. researchgate.netresearchgate.net
Biodegradation by Microbial Communities
Microbial communities play a crucial role in the biodegradation of organic contaminants in the environment. nih.govresearchgate.net The ability of microorganisms to biodegrade a substance depends on the compound's physicochemical properties, environmental factors, and the metabolic capabilities of the microbial community present. nih.gov
While direct information on the biodegradation of this compound by specific microbial communities is not detailed in the provided search results, studies on the biodegradation of other phenolic compounds and hydrocarbons by microbial consortia are available. researchgate.netnih.gov Microorganisms in environments like wastewater treatment plants and soils have demonstrated the ability to degrade aromatic compounds, including phenols, through various metabolic pathways involving enzymes like phenol (B47542) hydroxylase and catechol dioxygenases. nih.gov
The presence of a natural microbial community is vital for the effective degradation of chemicals in an ecosystem. nih.gov However, the toxicity of a compound can potentially hinder microbial activity and thus affect biodegradation. nih.gov
Compound Names and PubChem CIDs
| Compound Name | PubChem CID |
| This compound | 7563 |
Data Tables:
Adsorption and Leaching Dynamics in Soil
Information regarding the specific adsorption and leaching dynamics of this compound in soil is limited in the provided search results. However, related compounds like o-benzyl-p-chlorophenol have shown an experimentally determined soil adsorption coefficient (Koc) of 2050, indicating it would be expected to have limited mobility in soil nih.gov. Alkylphenols in general are expected to have low to moderate mobility in soil, with higher molecular weight and complex structures leading to slower biodegradation regulations.gov. The mobility of a substance in soil is influenced by factors such as its water solubility and its tendency to adsorb to soil particles nih.govmase.gov.it. While one safety data sheet for this compound states no information is available on its mobility in soil thermofisher.comfishersci.com, another for 2-benzylphenol (a related isomer) suggests it is water-soluble and likely mobile in the environment, including highly mobile in soils fishersci.no.
Ecotoxicological Effects on Aquatic and Terrestrial Organisms
Ecotoxicological studies assess the potential harm of a substance to ecosystems. The available information provides some insights into the effects of this compound and related compounds on aquatic organisms.
Impact on Fish and Aquatic Invertebrates
Specific data on the toxicity of this compound to freshwater fish is not listed in some safety data sheets thermofisher.comfishersci.com. However, for water fleas (Daphnia magna), an EC50 of 0.25 mg/L for 30 minutes and 0.26 mg/L for 15 and 5 minutes have been reported thermofisher.comfishersci.com. EC50 represents the effective concentration that causes a response in 50% of the test organisms chemsafetypro.com. A related compound, o-benzyl-p-chlorophenol, is considered highly toxic to freshwater fish and aquatic invertebrates epa.gov.
Toxicity to Soil Organisms and Plant Growth
Information specifically on the toxicity of this compound to soil organisms and its effects on plant growth is limited in the provided results. However, studies on other chemicals highlight the importance of considering the impact on soil microbial activity and plant development researchgate.netgoogle.com. Microbial degradation is a key process for the removal of organic contaminants from soil, but high concentrations of contaminants can inhibit bacterial activity researchgate.net.
Bioaccumulation and Biotransformation in Ecological Systems
Bioaccumulation refers to the uptake and accumulation of a substance in organisms, while biotransformation involves the metabolic conversion of the substance within an organism.
Uptake and Accumulation in Food Chains
No specific information regarding the bioaccumulation or biomagnification of this compound in food chains is available in the provided search results thermofisher.comfishersci.comfujifilm.comtcichemicals.com. Bioaccumulation potential is often assessed using the bioconcentration factor (BCF), with a BCF higher than 2,000 indicating a substance fulfills the bioaccumulation criterion mst.dk. While some related chemicals may have a low to moderate potential to bioaccumulate, measured BCF values in fish have been below the criterion for bioaccumulation, and some chemicals have been observed to be metabolized and excreted in fish industrialchemicals.gov.au. The potential for bioconcentration in aquatic organisms can be estimated based on properties like the octanol-water partition coefficient (log Pow) taumataarowai.govt.nz.
Here are some data points found in the search results regarding ecotoxicity:
| Organism | Endpoint | Concentration (mg/L) | Duration | Source |
| Water Flea (Daphnia magna) | EC50 | 0.25 | 30 minutes | thermofisher.comfishersci.com |
| Water Flea (Daphnia magna) | EC50 | 0.26 | 15 minutes | thermofisher.comfishersci.com |
| Water Flea (Daphnia magna) | EC50 | 0.26 | 5 minutes | thermofisher.comfishersci.com |
| Algae (related compound, o-benzyl-p-chlorophenol) | EC50 | 0.08 | 72 hours | industrialchemicals.gov.au |
5.4.2. Metabolite Formation in Environmental Organisms
Studies investigating the environmental fate of this compound have identified its biotransformation into various metabolites by environmental organisms, including those found in wastewater treatment plants and potentially in soil and aquatic environments. Research indicates that biotransformation processes for compounds like this compound primarily involve phase I reactions such as hydrolysis and hydroxylation, followed by phase II conjugation reactions like sulphation and glucuronidation. nih.govresearchgate.net
Specific research focusing on wastewater samples has identified several metabolites of this compound. A study aimed at identifying human-specific metabolites of endocrine disruptors, including this compound, detected five newly discovered metabolites (labeled as 4-BenzPh-Met4, 4-BenzPh-Met5, and 4-BenzPh-Met6, among others) in tested urine/wastewater samples from wastewater treatment plants. nih.govresearchgate.net The presence of these metabolic biotransformation products in wastewater provides evidence of exposure to this compound and its subsequent metabolism. nih.govresearchgate.net
While detailed data tables specifically listing the structures or precise formation pathways of these this compound metabolites in environmental organisms from the search results are limited, the identification of these metabolites in wastewater highlights the occurrence of biotransformation. The general understanding of xenobiotic metabolism in organisms suggests that these metabolites are likely formed through enzymatic processes aimed at detoxifying or facilitating the excretion of the parent compound.
Research on the degradation of other phenolic compounds by soil microorganisms, such as Pseudomonas fluorescens, demonstrates that biodegradation can occur via pathways involving ring cleavage and the formation of various intermediates. nih.gov While this study focused on phenol itself, it illustrates the metabolic capabilities of environmental microbes in breaking down aromatic compounds, a process that could also apply to this compound. Soil microorganisms are known to play a significant role in the degradation of phenolics in the environment. nih.gov
The biotransformation of this compound in environmental organisms is an important aspect of its environmental chemistry, influencing its persistence, mobility, and potential ecotoxicological impact. The identification of specific metabolites in environmental matrices like wastewater confirms that organisms are actively processing this compound. Further detailed research is needed to fully elucidate the structures and formation pathways of all environmental metabolites of this compound in various organisms and environmental compartments.
Identified Metabolites of this compound in Wastewater
| Metabolite Name | Detection Location | Notes |
| 4-BenzPh-Met4 | Wastewater | Newly discovered metabolite nih.govresearchgate.net |
| 4-BenzPh-Met5 | Wastewater | Newly discovered metabolite nih.govresearchgate.net |
| 4-BenzPh-Met6 | Wastewater | Newly discovered metabolite nih.govresearchgate.net |
| HO-Met1 | Wastewater | Metabolite of Homosalate, detected alongside this compound metabolites nih.govresearchgate.net |
| OC-Met1 | Wastewater | Metabolite of Octocrylene, detected alongside this compound metabolites nih.govresearchgate.net |
| BPA-Met3 | Wastewater | Metabolite of Bisphenol A, detected alongside this compound metabolites nih.govresearchgate.net |
Advanced Analytical Method Development for 4 Benzylphenol Quantification and Detection
Chromatographic Techniques for Trace Analysis
Chromatographic methods are widely utilized for the separation and quantification of 4-Benzylphenol, particularly in complex matrices where its concentration may be low.
High-Performance Liquid Chromatography (HPLC) with Diverse Detectors
High-Performance Liquid Chromatography (HPLC) is a versatile technique applied to the analysis of this compound. This method allows for the separation of this compound from other compounds in a mixture based on its interaction with a stationary phase and a mobile phase. Reverse phase (RP) HPLC methods with simple conditions have been developed for this compound analysis. The mobile phase typically consists of a mixture of acetonitrile (B52724), water, and an acid such as phosphoric acid. For applications coupled with Mass Spectrometry (MS), formic acid is often used instead of phosphoric acid to ensure compatibility. sielc.com Smaller particle size columns (e.g., 3 µm) can be employed for faster Ultra-Performance Liquid Chromatography (UPLC) applications. sielc.com These liquid chromatography methods are scalable and can be used for isolating impurities in preparative separations and are also suitable for pharmacokinetics studies. sielc.com
Studies have utilized HPLC for the analysis of this compound in the context of enzymatic conversions, where relative yields are determined from HPLC and GC-MS analyses. asm.org
Gas Chromatography-Mass Spectrometry (GC-MS) for Environmental Samples
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the identification and quantification of volatile and semi-volatile organic compounds, including this compound, in environmental samples. GC-MS involves the separation of analytes in the gas phase followed by their detection and identification based on their mass-to-charge ratio.
GC-MS has been employed in studies analyzing endocrine disrupting chemicals, which can include phenylphenols like this compound, in various environmental matrices such as fish and seafood. dphen1.com Sample preparation techniques such as ultrasound-assisted extraction followed by continuous solid-phase extraction are often coupled with GC-MS analysis for these complex samples. dphen1.com Analytical quality parameters such as linearity, accuracy, precision, sensitivity, and selectivity are evaluated for these methods. dphen1.com Limits of detection can range from 0.5 to 20.0 ng/kg, with recoveries typically ranging from 84% to 105% and relative standard deviations below 7.5%. dphen1.com
GC-MS analysis involves separating target compounds on a capillary column (e.g., DB-5MS) and analyzing them using a quadrupole MS equipped with an electron ionization (EI) source. dphen1.com The multiple reaction monitoring (MRM) mode of triple quadrupole mass spectrometers is often chosen to achieve low detection limits and high selectivity, particularly for matrix-laden environmental extracts. thermofisher.com Automated selected reaction monitoring (SRM) development can be used to enhance productivity and data quality in GC-MS/MS analysis of alkylphenols in food and environmental matrices. thermofisher.com
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Complex Matrices
Liquid Chromatography-Mass Spectrometry (LC-MS/MS), particularly Ultra-Performance Liquid Chromatography coupled with tandem quadrupole time-of-flight mass spectrometry (UHPLC-ESI-MS/MS), is a highly sensitive and selective technique for the analysis of this compound in complex matrices. This method is particularly useful for polar compounds that are not easily analyzed by GC-MS.
LC-MS/MS has been used in comprehensive analytical frameworks for the identification and quantification of chemically diverse endocrine disrupting chemicals, including this compound, in various solid and liquid environmental matrices such as wastewater and digested sludge. d-nb.infonih.gov Solid-phase extraction (SPE) is commonly applied to liquid matrices to reduce matrix effects and concentrate samples, improving sensitivity and selectivity. d-nb.infonih.gov SPE recoveries in liquid samples can range from 49% to 140%, with method quantification limits often not exceeding 1 ng/L for many endocrine disrupting compounds. d-nb.infonih.gov For solid samples, techniques like microwave-assisted extraction (MAE) followed by SPE are used, with MAE/SPE recoveries varying and method quantification limits typically below 2 ng/g for the majority of compounds. d-nb.infonih.gov
Mobile phase composition is critical in LC-MS/MS methods. Studies have investigated different mobile phases, such as water and methanol (B129727) with additives like formic acid or ammonium (B1175870) fluoride, to optimize separation and signal intensities in both positive and negative ionization modes. d-nb.infonih.govdphen1.com The choice of SPE sorbent is also important, with materials like Oasis HLB showing high recoveries in various matrices. d-nb.infonih.gov
LC-MS/MS methods for analyzing compounds in complex matrices often involve optimizing chromatographic conditions and mass spectrometric parameters to minimize interferences and enhance sensitivity and selectivity. nih.gov Sample purification is also optimized to reduce matrix effects. nih.gov
Spectroscopic and Electrochemical Detection Methods
Spectroscopic and electrochemical methods offer alternative or complementary approaches for the detection and quantification of this compound.
UV-Vis Spectrophotometric Assays
UV-Vis spectrophotometry involves measuring the absorption of ultraviolet or visible light by a substance. While direct UV-Vis spectrophotometry of this compound itself might be possible, its application is often more relevant in the context of complexation reactions or assays where this compound is part of a larger molecule or reacts with a chromogenic reagent.
Research has explored the use of spectrophotometric methods for the determination of metal ions using ligands that are derivatives of this compound, such as 2-[(Benzothiazolyl) azo]-4-benzylphenol. researchgate.netresearchgate.net In these studies, UV-Vis spectrophotometers are used for absorption and spectrum measurements. researchgate.net The formation of colored complexes between the ligand and metal ions allows for spectrophotometric quantification. researchgate.netresearchgate.net For instance, the complexation and extraction of Cd+2 ions with 2-[(Benzothiazolyl) azo]-4-benzylphenol have been studied, with the absorbance of the organic phase containing the complex being measured at a specific wavelength (e.g., 520 nm). researchgate.net
UV-Vis spectrophotometric titrations have also been used to study the coordination of related compounds with metal complexes. researchgate.netresearchgate.net
Fluorescence Spectroscopy Applications
Fluorescence spectroscopy involves the measurement of the emission of light by a substance after it has absorbed light. This technique can be highly sensitive for compounds that exhibit fluorescence.
While direct fluorescence spectroscopy of this compound is not extensively detailed in the provided search results, fluorescence spectrophotometers are mentioned in the characterization of related imidazole (B134444) ligands and their metal complexes. researchgate.net This suggests that this compound derivatives or related compounds might exhibit fluorescent properties or be involved in reactions that produce fluorescent products, potentially allowing for their detection using fluorescence spectroscopy. However, specific applications focusing solely on the fluorescence of this compound itself were not prominently found.
Voltammetric and Potentiometric Sensors
Potentiometric sensors are a type of chemical sensor that measure the electrical potential of an electrode in the absence of current to determine the concentration of an analyte. wikipedia.orgslideshare.net These sensors work by converting the analyte into ions, which are then detected by an ion-selective electrode, generating a voltage proportional to the analyte concentration. slideshare.net
Research has explored the use of potentiometric sensors in the context of reactions involving this compound derivatives. For instance, a potentiometric sensor sensitive to boronic acids was used to indicate the oxidation of 4-benzylphenylboronic acid (4-BPBA) by hydrogen peroxide, which produces a phenolic product, this compound. acs.orgacs.org The potential response of this compound (-248 mV for 10⁻⁴ M) was observed to be smaller than that of 4-BPBA (-392 mV for 10⁻⁴ M) at the same concentration. acs.orgacs.org This demonstrates that potentiometric measurements can differentiate between the precursor boronic acid and the this compound product based on their distinct potential responses. acs.orgacs.org
While the search results mention voltammetry in the context of validating a potentiometric sensor for lead ions, there is no direct information found specifically on the application of voltammetric sensors for the detection or quantification of this compound itself. researchgate.net
Sample Preparation Strategies for Diverse Matrices
Effective sample preparation is crucial for the accurate analysis of this compound in various matrices, particularly complex environmental samples. Common strategies include extraction techniques aimed at isolating and concentrating the analyte while minimizing matrix interference. nih.gov
Solid-Phase Extraction (SPE) Optimization
Solid-phase extraction (SPE) is a widely used technique for sample preparation of this compound in liquid matrices such as water and wastewater. nih.govd-nb.info SPE is employed to reduce matrix effects and achieve the necessary sample concentration for sensitive and selective measurements. nih.govd-nb.info
Studies have utilized C18 cartridges and Oasis HLB sorbents for SPE of this compound. nih.govpeerj.com One method involved filtering water samples and extracting them using HLB cartridges conditioned with methanol and water. nih.gov The analytes were then eluted using methanol, and the eluates were evaporated and reconstituted. nih.gov For solid samples like digested sludge, microwave-assisted extraction (MAE) followed by SPE has been applied. nih.govd-nb.info In one such method, digested sludge was extracted with a methanol/water mixture, filtered, and the extract was subjected to SPE using Oasis MCX cartridges. nih.gov The cartridges were conditioned, the sample loaded, and the analytes eluted in separate fractions. nih.gov
SPE recoveries for this compound in liquid samples have been reported to range from 49% to 140%. nih.gov In solid samples using MAE/SPE, recoveries varied from 11% to 186%. nih.gov
Liquid-Liquid Extraction (LLE) Refinements
Liquid-liquid extraction (LLE) is another technique used in the analysis of this compound. researchgate.net In the determination of phenol (B47542) components, including this compound, in building materials, a clean-up method based on solid-liquid/liquid-liquid extraction has been employed. researchgate.net This method involved slurrying the solid sample with a saturated sodium chloride solution and performing multiple extractions in an acidic medium using diethyl ether. researchgate.net Diethyl ether was chosen as the extracting agent due to its favorable distribution coefficient for the target phenols. researchgate.net The collected ether extracts were then concentrated. researchgate.net
LLE has also been investigated in the context of extracting benzyl (B1604629) phenol derivatives for separating metal ions. acs.orgresearchgate.nete3s-conferences.orgresearchgate.net While these studies focus on substituted benzyl phenols as extractants for metal ions like cesium or rubidium, they highlight the principle of using LLE for separating phenolic compounds based on their partitioning between aqueous and organic phases. acs.orgresearchgate.nete3s-conferences.orgresearchgate.net
Microextraction Techniques (e.g., SPME, LPME)
While the provided search results mention SPE and LLE in the context of this compound analysis, there is limited direct information specifically detailing the application or optimization of microextraction techniques such as Solid-Phase Microextraction (SPME) or Liquid-Phase Microextraction (LPME) for this compound. Some studies mention stir bar sorptive extraction (SBSE) as an alternative to SPE for extracting endocrine disruptors, a class that can include phenolic compounds, but specific data for this compound using SBSE or other microextraction techniques is not provided in detail within the search results. nih.govd-nb.info Cloud point extraction (CPE), a microextraction technique, has been used in conjunction with spectrophotometry for the determination of other analytes using ligands that are derivatives of this compound, indicating the potential for such techniques in related analytical methods. researchgate.netsemanticscholar.orgresearchgate.net
Method Validation and Quality Assurance in Analysis
Method validation is a critical step to ensure the reliability and accuracy of analytical methods for this compound. This involves assessing various performance characteristics.
Sensitivity, Selectivity, and Linearity Assessment
Sensitivity, selectivity, and linearity are key parameters evaluated during the validation of analytical methods for this compound.
Sensitivity: The sensitivity of a method is often described by its limit of detection (LOD) and limit of quantification (LOQ). For methods analyzing endocrine disruptors including this compound, method quantification limits not exceeding 1 ng L⁻¹ have been reported for liquid samples using SPE followed by UHPLC-QTOF-MS. nih.gov For solid samples analyzed by MAE/SPE-UHPLC-QTOF, MQLs between 0.03 and 8.1 ng g⁻¹ were observed, with most compounds showing MQLs below 2 ng g⁻¹. nih.gov
Selectivity: Selectivity refers to the ability of the method to accurately measure the analyte in the presence of other components in the sample matrix. SPE is utilized to enhance selectivity by reducing matrix effects. nih.govd-nb.info Chromatographic separation, such as using UHPLC, is also employed to separate this compound from other compounds before detection. nih.gov The choice of detection method, such as mass spectrometry (MS), provides additional selectivity by identifying compounds based on their mass-to-charge ratio. nih.gov
Linearity: Linearity is assessed by constructing calibration curves that relate the instrument response to the concentration of the analyte. Linearity in detector response for analytes including this compound is evaluated by constructing calibration curves from different concentration levels. d-nb.info Good linearity is typically indicated by a high coefficient of determination (R²). For methods analyzing endocrine disruptors, most analytes showed good linearity with R² values, although the linear ranges varied depending on the individual compound. nih.gov
Data Table: Sample Preparation and Validation Highlights for this compound Analysis
| Technique | Matrix Type | Key Steps | Recovery Range (%) | Quantification Limit | Validation Parameters Assessed |
| SPE (Oasis HLB) | Liquid (Water) | Filtration, Conditioning, Sample Loading, Elution (Methanol), Evaporation, Reconstitution | 49 - 140 | ≤ 1 ng L⁻¹ (for most EDCs) nih.gov | Sensitivity (MQL), Selectivity |
| MAE + SPE (Oasis MCX) | Solid (Digested Sludge) | Extraction (MeOH/Water), Filtration, SPE Conditioning, Loading, Elution | 11 - 186 | 0.03 - 8.1 ng g⁻¹ (for MAE/SPE) nih.gov | Sensitivity (MQL), Selectivity |
| LLE (Diethyl Ether) | Solid (Building Materials) | Slurrying with NaCl, Acidic Extraction (Diethyl Ether), Concentration | Not specified | Not specified | Used for clean-up prior to GC analysis researchgate.net |
Accuracy, Precision, and Robustness Evaluation
The accuracy, precision, and robustness of an analytical method are critical parameters evaluated during method validation to ensure the reliability and consistency of the results obtained for the quantification of this compound. Accuracy refers to the closeness of agreement between the value obtained by the method and the true value europa.eu. Precision describes the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under prescribed conditions europa.eu. Robustness is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage europa.eu.
Accuracy is typically assessed by analyzing samples spiked with known amounts of the analyte. The results are often reported as percent recovery of the added amount. europa.eu. Acceptance criteria for accuracy can vary depending on the intended purpose of the method and the concentration level of the analyte, but recovery values typically fall within a defined range, such as 80-120% or tighter ranges like 98-102% for assay methods europa.euijapbc.comenvironics.com. Studies have shown that for some analytical methods, accuracy for various compounds, including potentially similar phenols or related substances, can be within ranges like 80% to 115% with acceptable relative standard deviations (RSD) ijapbc.compeerj.com.
Precision is evaluated at different levels, including repeatability (intra-assay precision), intermediate precision (within-laboratory variations like different days, analysts, or equipment), and reproducibility (between-laboratory variations) europa.eu. Repeatability assesses the precision under the same operating conditions over a short interval of time researchgate.net. Intermediate precision considers variations within the same laboratory over time europa.eu. Reproducibility assesses precision between different laboratories europa.eu. Precision is commonly expressed as the relative standard deviation (RSD) or variance of the measurements europa.eu. Acceptance criteria for precision, particularly for RSD, are typically set below a certain percentage, such as less than 2% for repeatability and less than 3% for intermediate precision in some GC methods, or less than 10% or 15% depending on the analyte concentration and method type ijapbc.comenvironics.compeerj.compnrjournal.com.
Robustness evaluation involves introducing small, deliberate variations to method parameters and examining their impact on the analytical results europa.eu. Typical variations for chromatographic methods can include changes in mobile phase composition or pH, flow rate, column temperature, and different columns or lots elementlabsolutions.com. Evaluating robustness during the method development phase helps to understand the method's reliability under normal operating conditions and identify parameters that require careful control elementlabsolutions.com. Studies on method validation for various compounds often include robustness testing by varying parameters like flow rate, column temperature, and mobile phase pH, with the method considered robust if system suitability parameters remain within acceptance criteria under these variations pnrjournal.comjpionline.org.
While specific detailed research findings and data tables solely focused on the accuracy, precision, and robustness evaluation specifically for this compound quantification methods were not extensively detailed in the search results, the principles and typical acceptance criteria for these validation parameters are well-established in analytical chemistry and regulatory guidelines such as those from the ICH europa.eunih.govslideshare.net. General validation studies for similar compounds or in relevant matrices provide context for expected performance characteristics. For instance, a validation study for other phenolic compounds and endocrine disruptors in water reported accuracy between 80% and 115% and RSD below 11.03% peerj.com. Another method validation for residual solvents using GC showed acceptable precision with RSD less than 10% and accuracy (recovery) between 70% and 130% pnrjournal.com.
Based on general analytical method validation principles and reported data for similar analyses, hypothetical data tables illustrating the evaluation of accuracy, precision, and robustness for a this compound analytical method are presented below. These tables are illustrative and based on typical validation experiments and acceptance criteria.
Table 1: Accuracy Evaluation (Spiked Samples)
| Spike Level (% of Target Concentration) | Number of Replicates (n) | Mean Measured Concentration | Mean Recovery (%) | RSD (%) | Acceptance Criteria (Recovery %) |
| Low (e.g., 80%) | 6 | [Data] | [Data] | [Data] | 80-120% (Illustrative) |
| Medium (e.g., 100%) | 6 | [Data] | [Data] | [Data] | 98-102% (Illustrative) |
| High (e.g., 120%) | 6 | [Data] | [Data] | [Data] | 80-120% (Illustrative) |
Note: [Data] represents placeholder for hypothetical experimental results.
This table would present the results from analyzing samples spiked with known amounts of this compound at different concentration levels. The mean recovery and RSD are calculated to assess the accuracy at each level.
Table 2: Precision Evaluation (Repeatability)
| Sample Concentration Level | Number of Replicates (n) | Mean Measured Concentration | Standard Deviation (SD) | RSD (%) | Acceptance Criteria (RSD %) |
| Homogeneous Sample 1 | 6 | [Data] | [Data] | [Data] | < 2% or 5% (Illustrative) |
| Homogeneous Sample 2 | 6 | [Data] | [Data] | [Data] | < 2% or 5% (Illustrative) |
Note: [Data] represents placeholder for hypothetical experimental results.
This table would show the results of multiple injections (e.g., six replicates) of a homogeneous sample of this compound to determine the repeatability of the method.
Table 3: Precision Evaluation (Intermediate Precision)
| Variation (e.g., Different Day, Analyst, Instrument) | Number of Replicates (n) | Mean Measured Concentration | Standard Deviation (SD) | RSD (%) | Acceptance Criteria (RSD %) |
| Day 1, Analyst A, Instrument X | 6 | [Data] | [Data] | [Data] | < 5% or 10% (Illustrative) |
| Day 2, Analyst A, Instrument X | 6 | [Data] | [Data] | [Data] | < 5% or 10% (Illustrative) |
| Day 1, Analyst B, Instrument X | 6 | [Data] | [Data] | [Data] | < 5% or 10% (Illustrative) |
| Day 1, Analyst A, Instrument Y | 6 | [Data] | [Data] | [Data] | < 5% or 10% (Illustrative) |
Note: [Data] represents placeholder for hypothetical experimental results.
This table would summarize the results obtained when the analysis is performed under different conditions within the same laboratory to assess intermediate precision.
Table 4: Robustness Evaluation (Effect of Parameter Variation)
| Parameter Varied | Levels of Variation (e.g., ± unit) | System Suitability Parameter (e.g., Peak Area, Retention Time) | Result at Nominal Setting | Result at Variation Level 1 | Result at Variation Level 2 | Acceptance Criteria (Change in Result) |
| Mobile Phase pH | ± 0.2 | Peak Area | [Data] | [Data] | [Data] | Within ± X% (Illustrative) |
| Flow Rate | ± 0.1 mL/min | Retention Time | [Data] | [Data] | [Data] | Within ± Y% (Illustrative) |
| Column Temperature | ± 2 °C | Peak Shape (Tailing Factor) | [Data] | [Data] | [Data] | Within Z Limit (Illustrative) |
Note: [Data] represents placeholder for hypothetical experimental results.
This table would present the impact of small, deliberate changes to method parameters on critical analytical responses, demonstrating the method's robustness.
Successful evaluation of these parameters with results falling within predefined acceptance criteria is essential for establishing the validity and suitability of the analytical method for the reliable quantification of this compound.
Structure Activity Relationship Sar and Computational Studies of 4 Benzylphenol Analogues
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling involves developing mathematical models that correlate a compound's biological activity with its molecular descriptors. These models can then be used to predict the activity of new, untested compounds. ivl.sechula.ac.th
Predictive Models for Biological Activity
QSAR models aim to build a connection between systematic structural changes in a series of molecules and the observed changes in their biological activity. uou.ac.in For 4-benzylphenol analogues, QSAR modeling can be employed to predict various biological activities, such as endocrine disruption potential or antimicrobial activity. ivl.senih.gov Studies have utilized QSAR approaches to predict the endocrine-disrupting potential of bisphenol analogues, including structural relatives of this compound, by correlating structural features with binding affinities to nuclear receptors like estrogen receptors (ERs) and androgen receptors (AR). nih.gov
Correlation with Molecular Descriptors
QSAR models correlate biological activity with molecular descriptors, which are numerical representations of a compound's physicochemical and structural properties. ivl.se These descriptors can include parameters such as lipophilicity (e.g., XLogP3), molecular volume, electronic properties, and the presence of specific functional groups. ivl.senih.govnih.gov For instance, in QSAR studies on other compound series, the presence of electron-donating groups on a phenyl ring and steric factors have been found to play a significant role in biological activity and ligand-receptor interactions. nih.gov Holographic QSAR (HQSAR) and Comparative Molecular Field Analysis (CoMFA) are methods that use molecular holograms or 3D molecular fields as descriptors to build predictive models. ivl.se
Molecular Docking and Molecular Dynamics Simulations
Molecular docking and molecular dynamics simulations are computational techniques used to study the interactions between a ligand (such as this compound or its analogues) and a target protein (such as a receptor or enzyme).
Ligand-Protein Interactions and Binding Affinity Predictions
Molecular docking predicts the preferred binding orientation (pose) of a ligand within a protein's binding site and estimates the binding affinity. researchgate.netsigmaaldrich.com This helps to understand the key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that drive the binding process. researchgate.netnih.gov For example, docking studies investigating the binding of this compound to estrogen receptor alpha (ERα) have shown differences in binding compared to other bisphenols, potentially explaining observed differences in biological activity. researchgate.net The absence of a hydrogen bond to a specific histidine residue in ERα was suggested as a reason for the lower activity of this compound compared to a structurally similar bisphenol F. researchgate.net Molecular docking can significantly support the interpretation of in vitro screening results regarding the capability of substances to bind to nuclear hormone receptors. researchgate.net
Conformational Analysis and Stability Studies
Molecular dynamics simulations extend docking studies by simulating the dynamic behavior of the ligand-protein complex over time. nih.govnih.gov This provides information about the stability of the complex, conformational changes in the protein and ligand, and the flexibility of the binding site. nih.govresearchgate.net MD simulations can help to refine binding poses predicted by docking and to calculate binding free energies, which can be correlated with biological activity. nih.gov Studies using MD simulations have investigated the interaction mechanisms between ligands and receptors, highlighting the importance of interactions with specific amino acid residues for biological activity. nih.gov
In Silico Toxicity Prediction and Screening
In silico toxicity prediction methods utilize computational models to estimate the potential toxic effects of chemicals, reducing the need for extensive experimental testing. researchgate.netfu-berlin.de These methods can be applied to screen libraries of compounds, including this compound analogues, for potential hazards early in the development process. fu-berlin.decranfield.ac.uk
Computational approaches such as machine learning, similarity search, and structural alerts are employed in in silico toxicity prediction. fu-berlin.de Tools and databases are available that can estimate toxic potential by quantifying the thermodynamic binding of small molecules to a battery of proteins involved in toxicity pathways, including nuclear receptors and cytochrome P450 enzymes. cranfield.ac.uk While in silico methods can generate toxicity alerts and prioritize compounds for further testing, compounds with high predicted toxic potential require experimental investigation for confirmation. cranfield.ac.uk Studies have also explored using in silico generated parameters in pharmacokinetic models to predict internal exposures and extrapolate toxicity findings across species. researchgate.net
Adverse Outcome Pathway (AOP) Modeling
Adverse Outcome Pathway (AOP) modeling is a framework used in toxicology to describe the sequence of events, from a molecular initiating event (MIE) to an adverse outcome (AO) at the individual or population level. AOPs provide a conceptual link between mechanistic data and apical toxicity endpoints, aiding in hazard assessment and the development of predictive toxicology methods.
While specific AOP models directly detailing the pathway for this compound are not extensively documented in the provided search results, the compound's known estrogenic activity nih.govdaneshyari.com suggests potential AOPs involving interaction with the estrogen receptor (MIE). This interaction could trigger a cascade of events leading to various adverse outcomes related to endocrine disruption, such as reproductive or developmental effects. AOP modeling in this context would involve identifying the key events downstream of ER binding, such as altered gene expression, cellular responses, and ultimately, effects on organ function or development.
AOPs are valuable for grouping chemicals based on shared mechanisms of toxicity, which can inform read-across and (Q)SAR predictions. By understanding the AOP initiated by this compound, researchers can better predict the potential toxicity of structurally related compounds or assess the likelihood of adverse outcomes based on in vitro data measuring key events within the pathway.
Predictive Toxicology Software Applications
Predictive toxicology software applications utilize computational models, including (Quantitative) Structure-Activity Relationships ((Q)SARs), to estimate the potential toxicity of chemicals based on their molecular structure. These tools are increasingly used in chemical risk assessment to reduce the need for extensive experimental testing. fu-berlin.deeuropa.eueuropa.eu
Several software tools are available that can be applied to predict various toxicological endpoints for compounds like this compound and its derivatives. Examples of such applications include:
Toxicity Estimation Software Tool (TEST): An open-source application developed by the US EPA that employs several QSAR methodologies to predict endpoints such as oral LD50, Ames mutagenicity, developmental toxicity, and ecotoxicity. europa.eu
TOPKAT: A QSAR-based system that predicts a range of toxicological endpoints, including carcinogenicity, mutagenicity, and developmental toxicity, using two-dimensional molecular descriptors. europa.eu
ACD/Lab Percepta: Software that can calculate physicochemical properties, which are often used as descriptors in QSAR models for toxicity prediction. jst.go.jp
Lazar: An open-source program that predicts toxicological endpoints by analyzing structural fragments in a training set using statistical algorithms. edelweissdata.com
PASS (Prediction of Activity Spectra for Substances): A system that predicts the probability of various biological activities, including specific toxicities, based on structural similarity to compounds with known activities. edelweissdata.com
These software applications can help prioritize compounds for further testing, identify potential hazards early in the design process, and support regulatory submissions by providing in silico toxicity assessments. For this compound derivatives, these tools could be used to predict potential mutagenicity, carcinogenicity, developmental toxicity, or other relevant endpoints based on their novel structures. fu-berlin.de
Design Principles for Novel this compound Derivatives with Enhanced Properties
The design of novel this compound derivatives with enhanced properties involves leveraging insights gained from SAR studies, computational modeling, and an understanding of desired biological activities and potential toxicological concerns. The goal is to modify the basic this compound scaffold to optimize beneficial effects while minimizing undesirable ones.
General design principles often involve the systematic introduction of substituents, alteration of the linker between the phenyl rings, or modification of the hydroxyl group. SAR data guides these modifications by indicating which structural features are associated with particular activities or toxicities. Computational tools can assist in predicting the impact of proposed modifications before synthesis.
For instance, if SAR studies reveal that the position or electronic nature of substituents on either the benzyl (B1604629) or phenol (B47542) ring influences activity, novel derivatives can be designed with specific substituents at targeted positions to enhance potency or selectivity. Similarly, if the flexibility of the methylene (B1212753) linker is deemed important for binding to a target, analogues with modified linkers (e.g., incorporating heteroatoms or rigid rings) could be designed.
Optimization of Biological Activity
Optimizing the biological activity of this compound derivatives involves designing compounds with improved potency, selectivity, or efficacy for a specific therapeutic or industrial application. This is heavily reliant on detailed SAR information.
Based on SAR studies, strategies for optimizing biological activity might include:
Substituent Effects: Introducing electron-donating or electron-withdrawing groups at specific positions on the aromatic rings to modulate electron density and influence interactions with target proteins. For example, studies on related phenolic compounds have explored the impact of substituents on antioxidant activity. researchgate.net
Steric Considerations: Modifying the size and shape of the molecule by adding bulky groups or constraining flexibility to improve fit within a binding site.
Hydrogen Bonding and Electrostatic Interactions: Designing derivatives that can form stronger or more specific hydrogen bonds or electrostatic interactions with the target. The importance of the phenolic hydroxyl group for interactions, such as with ERα, highlights the significance of this feature in design. researchgate.net
Lipophilicity and Solubility: Adjusting the balance of lipophilicity and hydrophilicity to optimize absorption, distribution, metabolism, and excretion (ADME) properties, which are crucial for in vivo activity.
Research on various compound classes, including thiazine (B8601807) derivatives and quinoline (B57606) derivatives, demonstrates how structural modifications guided by SAR can lead to enhanced antimicrobial or anticancer activities. actascientific.comnih.gov Applying similar principles to this compound derivatives could involve synthesizing analogues and evaluating their activity in relevant assays to establish new SARs and identify promising candidates.
Mitigation of Undesirable Toxicological Profiles
Mitigating the undesirable toxicological profiles of this compound derivatives involves designing compounds that retain desired biological activity while reducing or eliminating potential toxic effects. This requires an understanding of the mechanisms of toxicity and utilizing predictive toxicology tools.
Strategies for mitigating toxicity, potentially informed by AOP modeling and predictive toxicology software, include:
Metabolic Stability: Designing derivatives that are less likely to be metabolized into reactive or toxic species. This could involve blocking sites prone to metabolic transformation.
Reducing Off-Target Interactions: Modifying the structure to decrease binding affinity to unintended biological targets that are associated with toxicity. For instance, if this compound's estrogenic activity is considered undesirable for a particular application, derivatives could be designed to reduce or eliminate binding to estrogen receptors, perhaps by altering the features crucial for ER interaction identified in docking studies. researchgate.net
Introducing Detoxification Handles: Incorporating functional groups that facilitate detoxification and excretion of the compound or its metabolites.
Applying Predictive Toxicology Filters: Using predictive toxicology software to screen potential derivatives for predicted toxicity endpoints (e.g., mutagenicity, carcinogenicity, hepatotoxicity) before synthesis and testing. fu-berlin.deeuropa.euedelweissdata.com Compounds flagged as potentially toxic by these tools can be deselected or redesigned.
While direct examples of mitigating this compound toxicity through structural design are limited in the provided results, the general principles of medicinal chemistry and toxicology apply. The aim is to break the link between the structural features responsible for toxicity and those responsible for the desired activity, or to introduce modifications that favor detoxification or reduce exposure to sensitive targets.
Compound Names and PubChem CIDs
Metabolic Pathways and Biotransformation Research of 4 Benzylphenol
Mammalian Metabolism Pathways
In mammals, the metabolism of xenobiotics like 4-BP typically involves a series of enzymatic reactions categorized into Phase I and Phase II. These phases aim to increase the compound's water solubility, facilitating its excretion.
Phase I Biotransformation (Hydroxylation, O-Dealkylation)
Phase I reactions introduce or expose functional groups on the parent compound, often through oxidation, reduction, or hydrolysis nih.gov. For phenolic compounds like 4-BP, hydroxylation is a primary Phase I metabolic pathway. This process involves the addition of a hydroxyl group to the molecule. O-dealkylation, which involves the cleavage of an ether bond, can also occur in the metabolism of certain compounds google.comgoogle.com. While specific O-dealkylation reactions for 4-BP were not explicitly detailed in the search results, hydroxylation is a well-established initial step for similar aromatic compounds. Studies have indicated that hydroxylation is a dominant pathway in the first generation of metabolites for related compounds nih.gov. Research involving diphenylmethane (B89790), a structural analog, in rats showed the presence of hydroxylated metabolites, including 4-hydroxydiphenylmethane (4-benzylphenol) and 2-hydroxydiphenylmethane (2-benzylphenol), in urine, feces, and bile nih.gov.
Phase II Conjugation Reactions (Glucuronidation, Sulfation)
Phase II reactions involve the conjugation of the Phase I metabolites or the parent compound with endogenous hydrophilic molecules, significantly increasing their water solubility and promoting excretion nih.govuomus.edu.iqlongdom.org. Glucuronidation and sulfation are prominent Phase II pathways for phenolic compounds.
Glucuronidation, catalyzed by UDP-glucuronosyltransferases (UGTs), involves the attachment of glucuronic acid to a suitable functional group, such as a hydroxyl group uomus.edu.iqlongdom.orgresearchgate.net. This is often a major metabolic pathway for phenols uomus.edu.iq. Sulfation, mediated by sulfotransferases (SULTs), involves the addition of a sulfate (B86663) group uomus.edu.iqlongdom.orgresearchgate.net. Both glucuronidation and sulfation have been observed in the biotransformation of 4-BP and other endocrine disruptors in in vitro studies researchgate.netnih.gov. These conjugation reactions are crucial for the elimination of 4-BP and its metabolites from the body researchgate.netnih.gov. Studies in rats involving diphenylmethane showed that after treatment with beta-glucuronidase/aryl sulphatase, a significant portion of recovered radioactivity in bile was identified as conjugated metabolites, including 4-hydroxydiphenylmethane (this compound) nih.gov.
Cytochrome P450 Enzyme Involvement
Cytochrome P450 (CYP) enzymes are the primary enzymes responsible for catalyzing Phase I oxidation reactions, including hydroxylation nih.govproteopedia.org. Various CYP isoforms are involved in the metabolism of a wide range of xenobiotics proteopedia.org. While specific CYP enzymes responsible for 4-BP metabolism were not extensively detailed in the provided search results, CYP enzymes are generally involved in the initial oxidative steps for aromatic compounds like 4-BP nih.govproteopedia.orgnih.gov. Studies on related compounds, such as benzophenone (B1666685) and its metabolites, have indicated bioactivation by certain human CYP isoforms, including CYP2A6 and enzymes from the CYP family 1 nih.gov. The involvement of CYP enzymes in the metabolism of phenolic compounds is well-established nih.govproteopedia.org.
Microbial Degradation and Biotransformation Pathways
Microorganisms, including bacteria and fungi, play a significant role in the degradation and biotransformation of organic compounds like 4-BP in the environment. These processes are essential for the natural attenuation of such substances.
Bacterial and Fungal Metabolism of this compound
Bacteria and fungi possess diverse metabolic capabilities to break down aromatic compounds. While specific studies detailing the complete microbial degradation pathway of this compound were not prominently featured in the search results, research on the microbial degradation of related phenolic compounds and aromatic hydrocarbons provides relevant insights.
Bacterial degradation of aromatic compounds often involves the initial oxidation of the aromatic ring, frequently catalyzed by dioxygenases under aerobic conditions imrpress.com. This can lead to the formation of diol intermediates, which are subsequently cleaved by ring-cleaving dioxygenases imrpress.com. The resulting metabolites can then enter central metabolic pathways imrpress.com. Fungi can also metabolize aromatic compounds, sometimes transforming them into more soluble hydroxylated or oxidized metabolites that can be further degraded by other microorganisms in a community imrpress.com. Co-cultures of bacteria and fungi have shown synergistic effects in the degradation of polycyclic aromatic hydrocarbons (PAHs) imrpress.com.
While 4-BP itself was mentioned in the context of antimicrobial activity against bacteria and fungi in one study, this does not describe its degradation by these organisms nih.gov. However, the general principles of microbial degradation of phenolic compounds and related structures suggest that both bacterial and fungal species likely contribute to the biotransformation of 4-BP in the environment. Studies have explored the degradation of phenol (B47542) and other phenolic derivatives by various bacterial species, including Pseudomonas and Acinetobacter radioresistens, and fungal species like Candida tropicalis and Trichosporon cutaneum researchgate.net. These studies highlight the enzymatic systems involved in breaking down the aromatic ring structure researchgate.net.
Enzyme Systems Involved in Microbial Degradation
The microbial degradation of aromatic compounds is mediated by a variety of enzyme systems. Oxygenases, particularly dioxygenases and monooxygenases, play a crucial role in the initial steps of attacking the stable aromatic ring structure imrpress.commdpi.com. For example, in the bacterial degradation of PAHs, dioxygenases catalyze the initial hydroxylation of the aromatic ring imrpress.com. Following ring hydroxylation, dehydrogenases can act on the resulting dihydrodiols imrpress.com. Ring cleavage is then typically carried out by intradiol or extradiol dioxygenases imrpress.com.
In the context of phenolic compounds, enzymes like phenol hydroxylases are involved in the initial oxidation researchgate.netnitrkl.ac.in. Studies on the anaerobic degradation of phenol by sulfate-reducing bacteria have identified enzymes involved in the pathway, including phenylphosphate synthase and phenylphosphate carboxylase researchgate.net. While the specific enzymes involved in 4-BP degradation by microbes were not detailed, the enzymatic machinery for breaking down similar phenolic and aromatic structures is well-characterized and likely involves analogous enzyme systems.
In Vitro and In Vivo Metabolic Profiling Techniques
Metabolic profiling of 4-BP involves the identification and characterization of its metabolites in biological samples. This is typically achieved through the application of advanced analytical techniques that can separate, detect, and identify diverse chemical structures.
LC-MS/MS and GC-MS for Metabolite Identification
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) are widely used techniques for the identification of metabolites due to their high sensitivity, selectivity, and ability to handle complex biological matrices. lcms.czeurl-pesticides.euthermofisher.commdpi.com
GC-MS is effective for the analysis of volatile and semi-volatile compounds, including some metabolites that can be converted into volatile derivatives through chemical derivatization. lcms.czthermofisher.com It offers high chromatographic separation power and reproducible retention times. thermofisher.com Metabolite identification using GC-MS is often facilitated by comparing obtained mass spectra with commercial or custom-built spectral libraries. lcms.czthermofisher.com Electron ionization (EI) is a common ionization method in GC-MS, producing characteristic fragmentation patterns that aid in compound identification. thermofisher.com
LC-MS/MS is particularly useful for analyzing less volatile and more polar metabolites that are not suitable for GC-MS without extensive derivatization. lcms.czeurl-pesticides.eumdpi.com This technique separates compounds based on their interaction with a stationary phase and a mobile phase, followed by detection and fragmentation in a mass spectrometer. eurl-pesticides.eunih.gov Tandem mass spectrometry (MS/MS) provides structural information by fragmenting the parent ions and analyzing the resulting product ions. eurl-pesticides.eunih.gov This fragmentation data, along with retention times, is used to identify metabolites, including those of endocrine disruptors like 4-BP. nih.govnih.gov Studies investigating endocrine disruptors, including 4-BP, have successfully employed LC-MS/MS for the identification of metabolites in biological and environmental samples. nih.govnih.govresearchgate.net
Research has shown that the biotransformation of compounds like 4-BP can involve phase I processes such as hydroxylation and phase II conjugation reactions like sulfation and glucuronidation. nih.govresearchgate.netresearchgate.net These metabolites can be identified using LC-MS/MS and GC-MS, often requiring specific sample preparation techniques like solid-phase extraction (SPE) for liquid matrices to reduce matrix effects and concentrate analytes. nih.gov
NMR Spectroscopy for Structural Elucidation of Metabolites
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the detailed structural elucidation of isolated metabolites. hyphadiscovery.comnih.gov While LC-MS/MS and GC-MS provide information about the mass and fragmentation patterns of metabolites, NMR provides detailed insights into the arrangement of atoms within a molecule. nih.gov
One-dimensional (1D) NMR, particularly 1H NMR, is frequently used for confirming the identity of organic compounds and can provide initial information about the presence of different functional groups. nih.govchemicalbook.com For more complex structures, two-dimensional (2D) NMR techniques such as correlation spectroscopy (COSY) and heteronuclear multiple bond correlation (HMBC) are employed to establish connectivity between atoms and deduce the full molecular structure of metabolites. nih.gov
NMR spectroscopy has been utilized in metabolite research to confirm purity and structural identity of purified compounds. hyphadiscovery.com Quantitative NMR (qNMR) can also be used for the quantitation of metabolite content and purity. hyphadiscovery.com The combination of mass spectrometric data with detailed structural information from NMR is essential for the unambiguous identification of novel or unknown metabolites of 4-BP.
Impact of Metabolism on Biological Activity and Toxicity
The metabolism of 4-BP can significantly influence its biological activity and toxicity. Biotransformation can lead to the formation of metabolites that are either more or less active or toxic than the parent compound. mdpi.com
Phase I metabolism, often catalyzed by cytochrome P450 enzymes, can introduce or expose functional groups, making the molecule more polar and facilitating subsequent phase II conjugation reactions. mdpi.com These phase I metabolites may retain biological activity or even become more potent. Phase II metabolism typically involves the conjugation of the parent compound or its phase I metabolites with endogenous molecules such as glucuronic acid or sulfate, usually resulting in more water-soluble conjugates that are readily excreted from the body. nih.govresearchgate.netresearchgate.net This conjugation generally leads to detoxification and reduced biological activity.
However, in some cases, metabolism can lead to the formation of reactive or toxic metabolites. The impact of metabolism on toxicity can be complex and may involve the activation or deactivation of the compound. For instance, studies on other phenolic compounds have shown that metabolism by specific enzymes can influence their hepatotoxicity. nih.gov
Derivatives and Analogues of 4 Benzylphenol: Synthesis and Biological Evaluation
Synthesis of Substituted 4-Benzylphenol Analogues
The synthesis of substituted this compound analogues often involves modifying either the phenolic ring or the benzyl (B1604629) group. General synthetic routes to this compound itself include the reaction of phenol (B47542) with benzyl chloride in the presence of a catalyst like ZnCl₂ or the reaction of phenylacetaldehyde (B1677652) with methanol (B129727) under acid catalysis bdmaee.net. These methods can be adapted and modified to introduce substituents on the aromatic rings of either the phenol or the benzyl halide starting materials. Another approach involves the rearrangement of benzyl aryl ethers catalyzed by acids such as polyphosphoric acid (PPA) ccspublishing.org.cnccspublishing.org.cniastate.edu. This method can yield benzylated phenols, including those with substituents on either the phenolic or benzylic moieties, depending on the starting ether ccspublishing.org.cn.
Aromatic Ring Substitutions (e.g., Halogen, Alkyl, Nitro)
Substitutions on the aromatic rings of this compound analogues are commonly achieved through various electrophilic aromatic substitution reactions or by utilizing appropriately substituted starting materials in coupling or rearrangement reactions. For instance, electrophilic trifluoromethylthiolation of phenols, including substituted phenols, can yield products with a trifluoromethylthio group on the aromatic ring. This reaction is often para-selective for phenols unsubstituted at the ortho and para positions, while para-substituted phenols yield ortho-substituted products rsc.orgrsc.org. Further transformations of these substituted phenols, such as 4-(trifluoromethylthio)phenol, can introduce other substituents like halogens (e.g., bromo, iodo) or nitro groups through reactions with reagents like NBS, NIS, and HNO₃ rsc.orgrsc.org.
The synthesis of substituted trisphenols, which are related to benzylphenols, can involve the reaction of substituted phenols with 2,6-bis(hydroxymethyl)phenols catalyzed by acidic catalysts researchgate.net. This highlights the use of substituted phenolic precursors to introduce functionalities onto the final compound's aromatic rings.
Modifications at the Benzylic Position
Modifications at the benzylic position (the CH₂ group linking the two aromatic rings) can involve altering the carbon atom itself or introducing substituents on the benzyl ring. For example, the synthesis of 4-methyl-2-(α-methyl benzyl) phenol, a derivative with a methyl group at the alpha position of the benzylic carbon and also on the phenolic ring, can be achieved through a Friedel-Crafts alkylation reaction between styrene (B11656) and p-cresol (B1678582) catalyzed by materials like Fe-Al-MCM-41 lew.ro. This demonstrates how modifying one of the reactants (styrene) can lead to a substituted benzylic position.
Another approach to modifying the benzylic position, albeit in a different class of compounds (cordycepins), involves reactions at a position analogous to the benzylic carbon in 4-BP. For example, the synthesis of 4'-substituted cordycepins involved benzenesulfenylation at the 4'-position, followed by nucleophilic substitution with alcohols or reaction with organoaluminum reagents to introduce various substituents at that position nih.gov. While not directly on a benzyl group linked to a phenol, this illustrates synthetic strategies for modifying a carbon atom adjacent to an aromatic ring.
Structure-Activity Relationship Studies on Derivatives
Structure-Activity Relationship (SAR) studies are crucial for understanding how modifications to the this compound structure influence its biological activities. These studies involve synthesizing a series of derivatives with systematic structural changes and evaluating their biological effects.
Influence of Structural Modifications on Endocrine Disruption
This compound has been identified as a chemical with potential endocrine disrupting properties iehconsulting.co.ukservice.gov.uk. SAR studies on the endocrine disruption potential of its derivatives focus on how structural changes affect their interaction with hormone receptors, particularly estrogen receptor alpha (ERα) and androgen receptor (AR) usask.ca. Computational docking studies comparing this compound with structurally similar bisphenols have indicated that the presence or absence of specific functional groups, such as a hydroxyl group, can significantly influence binding to ERα researchgate.net. For instance, the inactivity of this compound in an ERα screening assay compared to active bisphenols with similar structures was attributed to the absence of a hydrogen bond interaction with a specific histidine residue in the receptor binding site researchgate.net. This suggests that even subtle structural differences can dramatically alter the endocrine activity of 4-BP analogues.
SAR studies on endocrine disrupting chemicals often involve evaluating the binding affinity and activation potential of derivatives towards nuclear receptors like ERα and AR usask.ca. These studies aim to identify structural features that contribute to agonist or antagonist activity.
Evaluation of Novel Biological Activities in Derivatives
Beyond its known effects, derivatives of this compound are being explored for novel biological activities. For example, a series of 2-hydroxyl-4-benzyloxybenzyl aniline (B41778) derivatives, which share a structural relationship with this compound, have been designed and evaluated as potential multifunctional agents for the treatment of Parkinson's disease nih.gov. These derivatives exhibited promising activities, including MAO-B inhibition, antioxidant activity, metal chelating ability, and neuroprotective effects nih.gov. This demonstrates that modifying the this compound scaffold can lead to compounds with entirely new therapeutic potentials.
Other related structures, such as 4-benzyl-1H-pyrazol-3-yl β-d-glucopyranoside derivatives, have been synthesized and evaluated as inhibitors of sodium glucose co-transporter 1 (SGLT1) for the treatment of postprandial hyperglycemia nih.gov. While these compounds have a pyrazole (B372694) ring instead of a second phenyl ring directly linked to the benzylic carbon, the presence of the 4-benzyl group highlights the utility of this moiety in the design of compounds with novel biological targets. SAR studies on these SGLT1 inhibitors involved altering substituents on both the pyrazole and phenyl rings to identify potent and selective derivatives nih.gov.
Furthermore, 4-benzyl-1,3-thiazole derivatives have been synthesized and screened for anti-inflammatory activity, using an analogue-based drug design approach based on known COX/LOX inhibitors nih.gov. This indicates the exploration of this compound-related structures for anti-inflammatory properties.
Enhanced Antimicrobial or Antioxidant Properties
Modifications to the this compound structure have yielded derivatives and analogues with enhanced antimicrobial and antioxidant activities. For instance, studies on O-benzyl derivatives, particularly those based on (+)-neoisopulegol, have demonstrated potent antimicrobial activity against various bacterial and fungal strains. Di-O-benzyl derivatives, in particular, showed high activity against Gram-positive bacteria and fungi, although their activity against Gram-negative bacteria was moderate mdpi.com. This suggests that the nature and position of the benzyl group and other substituents play a significant role in determining the spectrum and potency of antimicrobial action mdpi.com.
Research into other structural classes, such as benzimidazole (B57391), thiazole, and carbazole (B46965) derivatives containing benzyl or substituted benzyl moieties, has also revealed promising antimicrobial and antioxidant potential. For example, certain benzimidazole derivatives have shown significant antimicrobial and antioxidant activities researchgate.net, scielo.br. Similarly, newly synthesized benzylideneiminophenylthiazole analogues have been evaluated for their antioxidant and antibacterial effects, with some compounds exhibiting notable activity against tested strains nih.gov. Carbazole derivatives with benzylamino groups have also demonstrated antimicrobial properties, particularly against Gram-positive bacteria mdpi.com.
The antioxidant properties of benzylphenol derivatives have been investigated using various methods, including DPPH radical scavenging and ferric reducing power assays mdpi.com, researchgate.net, nih.gov. Studies have shown that certain benzylphenol derivatives, such as 4-methoxy-2-benzylphenols, exhibit good antioxidant activities oup.com. The presence and position of substituents on the benzylphenol core can influence their ability to scavenge free radicals and reduce oxidative stress oup.com, nih.gov. For example, some synthesized capsaicin (B1668287) derivatives with nitro and methoxy (B1213986) substituents exhibited significant antioxidant activity researchgate.net.
Data from research on various derivatives highlights the potential for optimizing antimicrobial and antioxidant properties through targeted structural modifications.
Table 1: Examples of Biological Activities of Selected Derivatives
| Compound Class | Observed Activity (Examples) | Relevant Microorganisms/Assays | Source |
| O-benzyl derivatives of aminodiols/aminotriols | Potent antimicrobial (Gram-positive bacteria, fungi) | B. subtilis, S. aureus, C. albicans, C. krusei | mdpi.com |
| Benzimidazole derivatives | Significant antimicrobial, antifungal, antioxidant | Various bacterial/fungal strains, DPPH assay | researchgate.net, scielo.br |
| Benzylideneiminophenylthiazole analogues | Antioxidant, antibacterial | DPPH assay, S. aureus, E. coli | nih.gov |
| Carbazole derivatives with benzylamino group | Antimicrobial (Gram-positive bacteria) | S. aureus, S. epidermidis | mdpi.com |
| 4-methoxy-2-benzylphenols | Good antioxidant | Autoxidation of tetralin, electrochemical oxidation potentials | oup.com |
| Capsaicin derivatives (with nitro/methoxy) | Significant antioxidant | DPPH, TBARS assays | researchgate.net |
Comparative Analysis of Derivatives with Parent Compound
Comparative analysis between this compound derivatives and the parent compound is essential to understand the impact of structural modifications on biological activity. While direct, comprehensive head-to-head comparisons across a range of activities for numerous derivatives are not extensively detailed in the provided snippets, some comparisons are mentioned.
For instance, in the context of antimicrobial activity, some fluorinated derivatives of 4-[4-(benzylamino)butoxy]-9H-carbazole were suggested to demonstrate better properties against S. aureus cells than the parent compound, 4-[4-(benzylamino)butoxy]-9H-carbazole mdpi.com. This indicates that the introduction of fluorine atoms can enhance antimicrobial efficacy in this class of compounds mdpi.com.
In the realm of antioxidant activity, some synthesized thiazolidin-2,4-dione analogues were reported to be more potent than the reference drug used in the study, although a direct comparison to this compound's antioxidant activity is not explicitly provided in this snippet nih.gov. Similarly, certain capsaicin derivatives showed significant antioxidant activity compared to a reference antioxidant like butylated hydroxy toluene (B28343) (BHT) researchgate.net.
A comparative analysis in the context of estrogen receptor alpha (ERα) binding noted that while Bisphenol F, a structural analogue, was active in a specific screening assay, this compound was inactive researchgate.net. Docking studies suggested this difference in activity could be attributed to a missing hydrogen bond interaction with ERα in this compound compared to Bisphenol F, highlighting how subtle structural differences can impact biological interactions researchgate.net.
Table 2: Comparative Observations
| Derivative/Analogue Class | Comparison Point | Observation | Source |
| Fluorinated 4-[4-(benzylamino)butoxy]-9H-carbazole | Antimicrobial activity vs. parent 4-[4-(benzylamino)butoxy]-9H-carbazole | Suggested better properties against S. aureus | mdpi.com |
| Thiazolidin-2,4-dione analogues | Antioxidant activity vs. reference drug | Some analogues found to be more potent | nih.gov |
| Capsaicin derivatives | Antioxidant activity vs. BHT | Some derivatives exhibited significant activity | researchgate.net |
| This compound vs. Bisphenol F (structural analogue) | ERα binding/activity | This compound inactive, possibly due to missing hydrogen bond interaction | researchgate.net |
Future Research Directions and Emerging Applications of 4 Benzylphenol in Academia
Advanced Bioremediation Strategies for 4-Benzylphenol Contamination
The environmental prevalence of phenolic compounds, including structural analogs of bisphenol F like this compound, necessitates the development of effective remediation strategies. Future academic research is focusing on advanced bioremediation techniques to address 4-BP contamination. This involves exploring the potential of microorganisms and their enzymes to degrade 4-BP in contaminated environments such as water and soil.
Research highlights the potential of microbial degradation as a promising bioremediation technique for various organic pollutants, including high molecular weight polycyclic aromatic hydrocarbons (PAHs) and phenols. researchgate.net Studies are investigating aerobic degradation pathways mediated by enzymes like dioxygenases and dehydrogenases, as well as anaerobic pathways involving sulfate- and nitrate-reducing bacteria. researchgate.net Factors influencing microbial degradation, such as pH, temperature, nutrient availability, and salinity, are areas of ongoing research to optimize bioremediation efficiency. researchgate.net
Emerging strategies include the use of biochar to enhance microbial degradation of phenols in water, suggesting potential interactions between biochar, microbes, and even aquatic plants like duckweed for future bioremediation applications. researchgate.net The study of halophilic microorganisms, particularly halophilic archaea, is also gaining traction for the treatment of high-salt industrial wastewaters contaminated with phenols. researchgate.net Furthermore, research into lignite (B1179625) activated coke-facilitated activated sludge processes indicates their effectiveness in increasing phenol (B47542) biodegradability and the importance of understanding the interactions between toxicity mitigation and microbial community shifts. researchgate.net The development of efficient microbial consortia is also a key area for future research in rehabilitating polluted sites. researchgate.net
Exploration of this compound in Materials Science and Polymer Chemistry Research
This compound's chemical structure presents opportunities for its exploration in materials science and polymer chemistry. Academic research is investigating its potential as a building block or modifier in the synthesis of novel materials with tailored properties.
Studies in polymer chemistry are exploring the development of new photoinitiators based on structures like 4-hydroxybenzophenone, which is related to this compound through oxidation. researchgate.net Research in this area focuses on synthesizing difunctional and multifunctional photoinitiators with enhanced properties for applications such as two-photon absorption-induced polymerization. researchgate.net This involves investigating the kinetics of photopolymerization and the factors influencing efficiency, such as photoinitiator concentration and light intensity. researchgate.net
Furthermore, this compound and its derivatives are being explored in the context of producing high carbon number hydrocarbon fuels from lignin-derived compounds. the-innovation.orgscispace.com This involves catalytic isomerization and hydrodeoxygenation processes where benzylphenols are identified as intermediate products. the-innovation.orgscispace.com The study of these reactions contributes to the development of sustainable methods for converting biomass fragments into valuable chemicals and fuels, highlighting the potential of this compound in the context of renewable materials and energy. the-innovation.orgscispace.comresearchgate.net
The broader field of polymer applications is continually evolving, with research focusing on areas like catalytic polymer materials, polymers in additive manufacturing, self-healing polymers, and recyclable/sustainable polymers. rsc.org While not exclusively focused on 4-BP, these areas represent potential avenues for incorporating 4-BP or its derivatives into new polymer systems, depending on its specific chemical reactivity and the desired material properties. The design of next-generation polymer sorbents, for instance, involves tailoring polymer chemistry and structure for specific analyte binding, an area where modified phenolic compounds could play a role. nd.edu
Integration of Omics Technologies in this compound Toxicological Assessment
Understanding the potential toxicological effects of this compound is a critical area of academic research. Future directions involve the integration of advanced omics technologies to gain a more comprehensive understanding of its interactions with biological systems at a molecular level.
Multi-omics approaches, which combine data from genomics, transcriptomics, proteomics, metabolomics, and other omic layers, are increasingly recognized as essential for a comprehensive understanding of cellular and organismal responses to chemical exposure. ufz.denih.gov While single-omics techniques can identify biomarkers, they may not fully capture the complex regulatory pathway responses triggered by toxicants. nih.gov
Academic research is focused on developing best practices for the experimental design, data acquisition, and integration of multi-omics data in toxicological research and chemical risk assessment. ufz.denih.gov Studies are being conducted to evaluate the performance of multi-omics integration in specific toxicity case studies, demonstrating that this approach can be superior to single-omics in detecting responses at the regulatory pathway level. ufz.de Integrating omics data with clinical and histopathological parameters further facilitates the interpretation of toxicological findings. ufz.de
Despite the promise of omics technologies, challenges remain in linking specific molecular changes to apical outcomes and in the generation, storage, processing, and interpretation of omics data. ufz.de Future research aims to address these knowledge gaps and define which omics layers contribute most effectively to identifying pathway responses to toxicants. nih.govufz.de Although some initial toxicity assessments for this compound using traditional methods have been conducted, the application of integrated omics technologies would provide a much deeper insight into its potential biological impacts. nih.gov
Development of Sustainable Production Methods for this compound
The increasing interest in this compound for various applications necessitates the development of sustainable and environmentally friendly production methods. Academic research is exploring alternative synthesis routes that minimize waste and utilize renewable resources.
Research into the production of high carbon number hydrocarbon fuels from lignin-derived compounds is one area where the formation of benzylphenols, including 4-BP, is being investigated. the-innovation.orgscispace.com This involves the catalytic conversion of lignin (B12514952) fragments, such as benzyl (B1604629) phenyl ether, into valuable products. scispace.comresearchgate.net Studies are evaluating different catalysts and reaction conditions to optimize the yield and selectivity of desired products, including benzylphenols. scispace.comresearchgate.net This research contributes to the broader goal of utilizing biomass as a renewable feedstock for chemical production. the-innovation.org
The concept of sustainable chemistry and process sustainability is a key driver in the development of new production methods. ntnu.no This involves evaluating processes based on metrics related to efficiency, environment, energy, and economics. ntnu.no Future research on this compound production will likely focus on developing catalytic systems and reaction pathways that align with these sustainability principles, potentially exploring biocatalytic approaches or novel chemical synthesis routes with reduced environmental footprints.
Interdisciplinary Approaches to Understanding this compound's Global Impact
Understanding the full impact of this compound requires interdisciplinary collaboration across various scientific fields. Future academic research is moving towards integrated approaches to assess its environmental fate, potential exposure pathways, and socio-economic implications on a global scale.
This involves combining expertise from environmental science, chemistry, biology, toxicology, and social sciences. Research could focus on developing comprehensive models to predict the distribution and persistence of 4-BP in different environmental compartments. Studies on its potential to bioaccumulate in organisms and transfer through food chains would also be crucial.
Furthermore, interdisciplinary research is needed to assess the potential risks to human health and ecosystems, integrating toxicological data with exposure assessments. This could involve collaboration between analytical chemists, toxicologists, epidemiologists, and risk assessment specialists. The development of methodologies for assessing the antioxidant activity of various substances using biological models, for instance, highlights the value of interdisciplinary approaches in understanding the biological effects of compounds. researchgate.net
Beyond the scientific aspects, understanding the global impact of this compound also requires considering its production, use, and disposal patterns within a socio-economic context. This could involve research in areas like environmental economics, policy analysis, and supply chain management to identify strategies for minimizing its negative impacts and promoting sustainable practices. Interdisciplinary research groups combining materials science, chemical engineering, and physical chemistry exemplify the kind of collaboration needed to address complex challenges related to chemicals like 4-BP. escholarship.org
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing and purifying 4-Benzylphenol in laboratory settings?
- Methodological Answer : this compound can be synthesized via Friedel-Crafts alkylation or other aryl-alkyl coupling reactions. For purification, recrystallization using solvents like n-hexane is effective, as demonstrated in studies where the compound showed a single GC peak after recrystallization, confirming high purity . Researchers should monitor purity using gas chromatography (GC) with flame ionization detection (FID) or high-performance liquid chromatography (HPLC) coupled with UV detection.
Q. How can researchers ensure safe handling and storage of this compound during experiments?
- Methodological Answer : Follow protocols for phenolic compounds: use personal protective equipment (PPE) including nitrile gloves, lab coats, and safety goggles. Store in sealed containers under inert gas (e.g., nitrogen) in cool (<25°C), dark conditions to prevent oxidation. Avoid contact with incompatible materials like strong oxidizers. Emergency measures include flushing eyes with water for 15 minutes and using activated charcoal for accidental ingestion .
Q. What spectroscopic and chromatographic techniques are most effective for identifying this compound?
- Methodological Answer :
- NMR : Use H and C NMR to confirm the benzyl and phenol moieties. For example, the benzyl group typically shows aromatic protons at δ 7.2–7.4 ppm, while the phenolic -OH appears as a broad singlet (~δ 5 ppm) .
- GC-MS : Employ a non-polar column (e.g., DB-5MS) with electron ionization (EI) for fragmentation patterns.
- HPLC-UV : Use a C18 column with a methanol/water mobile phase and UV detection at 270–280 nm, optimized for phenolic compounds .
Advanced Research Questions
Q. What advanced chromatographic methods are suitable for quantifying trace amounts of this compound in complex matrices (e.g., environmental or biological samples)?
- Methodological Answer : For trace analysis, use HPLC-tandem mass spectrometry (HPLC-MS/MS) with electrospray ionization (ESI) in negative ion mode. Optimize sample preparation via solid-phase extraction (SPE) with C18 cartridges. For environmental matrices, validate recovery rates using isotopically labeled internal standards (e.g., C-4-Benzylphenol) to correct for matrix effects .
Q. How can researchers resolve contradictions in reported physicochemical properties (e.g., solubility, stability) of this compound?
- Methodological Answer : Cross-validate data using orthogonal methods:
- Solubility : Compare shake-flask experiments with computational predictions (e.g., COSMO-RS).
- Stability : Conduct accelerated degradation studies under varying pH, temperature, and light exposure. Use LC-MS to identify degradation products and quantify parent compound loss .
- Purity : Ensure batch-to-batch consistency via differential scanning calorimetry (DSC) to detect polymorphic variations .
Q. What strategies are recommended for studying the degradation pathways of this compound under environmental conditions?
- Methodological Answer : Simulate environmental conditions in controlled reactors:
- Photodegradation : Exclude samples to UV light (λ = 254–365 nm) and analyze products via LC-QTOF-MS.
- Biodegradation : Use microbial consortia from contaminated sites and monitor metabolite formation (e.g., hydroxylated derivatives) using H NMR or GC-MS .
Q. How can researchers design experiments to investigate this compound’s interactions with biomolecules (e.g., proteins or DNA)?
- Methodological Answer :
- Binding Studies : Use fluorescence quenching assays with bovine serum albumin (BSA) to determine binding constants.
- Genotoxicity : Perform Ames tests with Salmonella typhimurium strains (TA98/TA100) to assess mutagenic potential. Include positive controls (e.g., benzo[a]pyrene) and validate via comet assays in mammalian cells .
Data Contradiction and Validation
Q. What systematic approaches should be adopted when conflicting data arise in this compound’s bioactivity or environmental impact studies?
- Methodological Answer : Apply the "principal contradiction" framework:
Identify the dominant factor (e.g., sample purity, assay methodology) influencing discrepancies.
Replicate experiments under standardized conditions (e.g., ISO guidelines for toxicity testing).
Use meta-analysis to aggregate data from independent studies, highlighting outliers and consensus trends .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
